(R)-alpha-Allyl-proline hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-alpha-Allyl-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-alpha-Allyl-proline hydrochloride is a synthetic derivative of the amino acid proline, characterized by the presence of an allyl group at the alpha-carbon. This modification imparts unique stereochemical and electronic properties, making it a compound of interest in medicinal chemistry and drug development. Its structural similarity to proline suggests potential applications as an enzyme inhibitor or as a building block in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental protocols for their determination and an exploration of its relevance in biological signaling pathways.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| CAS Number | 177206-69-8 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | |
| Molecular Weight | 191.66 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | - |
| Melting Point | >118°C (decomposes) | - |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | - |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | - |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for the characterization of amino acid hydrochlorides.
Melting Point Determination
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. Due to its hygroscopic nature, special handling is required.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Desiccator
Procedure:
-
Ensure the sample of this compound is thoroughly dried by placing it in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.
-
Grind a small amount of the dried sample into a fine powder using a clean, dry mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Since the compound is hygroscopic, the open end of the capillary tube should be flame-sealed.
-
Place the sealed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. Given that the substance decomposes, note the temperature at which decomposition begins (e.g., charring, gas evolution).
Solubility Assessment
Objective: To qualitatively determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Pipettes
-
Spatula
Procedure:
-
Add approximately 1-5 mg of this compound to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., deionized water, methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone).
-
Agitate the mixtures vigorously using a vortex mixer for 30 seconds.
-
Allow the tubes to stand at room temperature and visually inspect for the presence of undissolved solid.
-
Classify the solubility as:
-
Freely soluble: No solid particles are visible.
-
Slightly soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
For slightly soluble samples, gentle warming can be applied to assess if solubility increases with temperature.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the this compound molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., D₂O, DMSO-d₆, MeOD-d₄)
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected chemical shifts of all protons (typically 0-12 ppm).
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons in the molecule.
Procedure for ¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Process the data and analyze the chemical shifts to assign them to the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure using KBr Pellet:
-
Mix a small amount of the finely ground, dry sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr) powder in a mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the various functional groups (e.g., O-H, N-H, C=O, C=C, C-N).
Role in Signaling Pathways and Experimental Workflows
Proline analogues are known to play a significant role in various biological pathways. Of particular interest is their ability to inhibit prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[2][3]
HIF-1α Signaling Pathway Inhibition
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.[4][5] By inhibiting PHD enzymes, proline analogues like this compound can prevent the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[2][3] This has therapeutic implications for conditions such as anemia and ischemia.
Caption: HIF-1α signaling pathway under normoxia and its inhibition.
Experimental Workflow for Screening PHD Inhibitors
A common experimental workflow to screen for inhibitors of PHD enzymes, such as this compound, involves in vitro assays that measure the hydroxylation of a HIF-1α peptide substrate.
Caption: Workflow for screening PHD inhibitors.
Conclusion
This compound is a proline derivative with distinct physical properties that necessitate careful handling, particularly its hygroscopic nature. The provided experimental protocols offer a standardized approach to its characterization. Its potential role as an inhibitor of prolyl hydroxylases in the HIF signaling pathway highlights its significance for further investigation in drug discovery, particularly for diseases related to hypoxia. The presented workflow for screening PHD inhibitors provides a framework for evaluating the biological activity of this and similar compounds. Further research into its spectroscopic properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-alpha-Allyl-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-alpha-Allyl-proline hydrochloride is a chiral, non-proteinogenic amino acid analogue that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the presence of a quaternary stereocenter bearing an allyl group, imparts unique conformational constraints and functional handles. This makes it an attractive component for the design of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical Structure and Properties
This compound, also known by its IUPAC name (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is the hydrochloride salt of (R)-alpha-allyl-proline.[1] The presence of the allyl group at the α-position of the proline ring introduces a key site for further chemical modification.
Chemical Structure:
References
An In-Depth Technical Guide to (R)-alpha-Allyl-proline Hydrochloride (CAS 177206-69-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-alpha-Allyl-proline hydrochloride, with the CAS number 177206-69-8, is a chiral non-proteinogenic amino acid derivative. As a functionalized proline analog, it serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The presence of the allyl group at the α-position introduces a key functional handle for further chemical modifications, while the inherent chirality of the proline scaffold makes it a crucial component in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on technical details relevant to researchers.
Chemical Properties and Data
This compound is the hydrochloride salt of (R)-2-allylpyrrolidine-2-carboxylic acid. The hydrochloride form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 177206-69-8 | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | [1][2] |
| IUPAC Name | (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | [1] |
| Synonyms | (2R)-2-allyl-2-pyrrolidinecarboxylic acid hydrochloride, (R)-2-Allylproline hydrochloride | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 186-190 °C (for the (S)-enantiomer) | |
| Purity | ≥98.0% (TLC) (for the (S)-enantiomer) |
Synthesis and Experimental Protocols
One common strategy involves the asymmetric allylation of a proline precursor. A plausible synthetic workflow is outlined below.
Experimental Workflow: Asymmetric Allylation of a Proline Derivative
References
Technical Guide: (R)-alpha-Allyl-proline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the physicochemical properties, structure, and potential applications of (R)-alpha-Allyl-proline hydrochloride.
Introduction
This compound is a synthetic derivative of the amino acid proline. As a chiral molecule, it serves as a valuable building block in organic synthesis, particularly in the development of novel peptides and complex molecular architectures. Its hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide summarizes the key technical data for this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 191.66 g/mol | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][2] |
| CAS Number | 177206-69-8 | [1][3] |
| IUPAC Name | (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | [2] |
| Melting Point | >118°C (decomposes) | [4] |
| Appearance | Off-White to Pale Beige Solid/Powder | [4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
Molecular Structure
The chemical structure of this compound is depicted below. The diagram illustrates the pyrrolidine ring characteristic of proline, with an allyl group and a carboxylic acid group attached to the alpha-carbon. The "(R)" designation indicates the stereochemistry at this chiral center.
Caption: 2D structure of this compound.
Experimental Protocols
General Synthesis Workflow:
References
A Technical Guide to the Synthesis and Discovery of (R)-alpha-Allyl-proline Hydrochloride
This whitepaper provides a comprehensive technical overview of the synthesis and discovery of (R)-alpha-Allyl-proline hydrochloride, a chiral amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a historical context for the compound's development.
Introduction
This compound is a non-proteinogenic amino acid that has garnered interest in synthetic organic chemistry and medicinal chemistry. Its rigid, cyclic structure, combined with the presence of a reactive allyl group at the alpha-position, makes it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The development of stereoselective methods for the synthesis of alpha-substituted proline derivatives has been a significant area of research, enabling access to enantiomerically pure compounds like the (R)-isomer of alpha-allyl-proline.
Discovery and Historical Context
The discovery of (R)-alpha-allyl-proline is not attributed to a single breakthrough moment but rather evolved from the broader field of asymmetric amino acid synthesis. The pioneering work of chemists like Dieter Seebach on the "self-regeneration of stereocenters" and the use of chiral auxiliaries laid the groundwork for the stereocontrolled alkylation of amino acids. Specifically, the development of methods for the diastereoselective alkylation of proline derivatives, often using chiral auxiliaries or metalated enamines, was crucial. These methodologies allowed for the introduction of various substituents at the alpha-position of proline with high stereocontrol, leading to the synthesis of a wide array of novel amino acids, including (R)-alpha-allyl-proline.
Synthetic Protocols
The synthesis of this compound is typically achieved through a multi-step sequence involving the protection of the proline nitrogen, stereoselective allylation at the alpha-carbon, and subsequent deprotection and salt formation. The following protocol is a representative example based on established methodologies for the asymmetric synthesis of alpha-alkylated proline derivatives.
Overall Synthetic Workflow
The synthesis can be broken down into three main stages: protection of the starting material, stereoselective allylation, and finally, deprotection and salt formation to yield the target compound.
Experimental Procedure
Step 1: N-Protection of (R)-Proline
-
To a solution of (R)-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-(R)-proline.
Step 2: Stereoselective α-Allylation
-
Dissolve N-Boc-(R)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.5 eq) dropwise to the solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-alpha-allyl-proline.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-(R)-alpha-allyl-proline (1.0 eq) in a minimal amount of dichloromethane.
-
Add an excess of a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 5.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Quantitative Data
The following table summarizes the typical quantitative data obtained during the synthesis of this compound.
| Step | Reagent/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR) |
| 1. N-Protection | N-Boc-(R)-Proline | 215.25 | >95% | >98% |
| 2. α-Allylation | N-Boc-(R)-alpha-Allyl-proline | 255.32 | 70-85% | >98% |
| 3. Deprotection & Salt Formation | This compound | 191.66 | >90% | >99% |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Characterization Data
The structure and purity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, D₂O) δ ppm: 5.80-5.65 (m, 1H, -CH=CH₂), 5.30-5.15 (m, 2H, -CH=CH₂), 3.50-3.30 (m, 2H, proline ring CH₂), 3.00-2.80 (m, 2H, allyl CH₂), 2.40-2.20 (m, 1H, proline ring CH), 2.10-1.80 (m, 3H, proline ring CH₂) |
| ¹³C NMR | (100 MHz, D₂O) δ ppm: 175.0 (COOH), 132.0 (-CH=CH₂), 120.0 (-CH=CH₂), 70.0 (α-C), 55.0 (proline ring CH₂-N), 45.0 (proline ring CH-N), 35.0 (allyl CH₂), 30.0 (proline ring CH₂), 25.0 (proline ring CH₂) |
| Mass Spec | ESI-MS: m/z calculated for C₈H₁₄NO₂⁺ [M+H]⁺: 156.10, found: 156.10 |
| Melting Point | 185-190 °C (decomposes) |
Table 2: Spectroscopic and Physical Characterization Data for this compound.
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of asymmetric synthesis. The methodologies described provide a reliable route to this valuable chiral building block. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in organic and medicinal chemistry, facilitating the use of this compound in the development of novel chemical entities. Further research into the applications of this compound in areas such as catalysis and materials science may unveil new opportunities for this versatile molecule.
Chiral Proline Derivatives in Organocatalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for the synthesis of chiral molecules. Among the diverse array of organocatalysts, the naturally occurring amino acid L-proline and its derivatives have carved out a prominent position.[1][2][3][4] Their low toxicity, ready availability in both enantiomeric forms, and operational simplicity have made them attractive tools for constructing complex chiral architectures, which are crucial in drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with chiral proline derivatives in organocatalysis, with a focus on key carbon-carbon bond-forming reactions.
Core Principles: The Catalytic Cycles of Proline Derivatives
Chiral proline derivatives primarily operate through two key catalytic cycles: enamine catalysis and iminium ion catalysis .[1][5] These pathways involve the reversible formation of covalent intermediates between the proline catalyst and carbonyl substrates, effectively lowering the activation energy and controlling the stereochemical outcome of the reaction.
Enamine Catalysis
In enamine catalysis, the secondary amine of the proline derivative reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[2] This enamine is more reactive than the corresponding enolate and can undergo stereoselective addition to an electrophile. The chirality of the proline catalyst directs the approach of the electrophile, leading to the formation of a specific enantiomer of the product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion. This cycle is fundamental to reactions such as the aldol, Mannich, and Michael reactions.[1][5][6]
Iminium Ion Catalysis
Conversely, iminium ion catalysis involves the reaction of a proline derivative with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its reactivity towards nucleophiles. The bulky substituents on the proline derivative effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry. This activation mode is particularly relevant for conjugate addition reactions.
Key Asymmetric Reactions and Performance Data
The versatility of chiral proline derivatives is demonstrated by their successful application in a wide range of asymmetric transformations. The following sections provide quantitative data for some of the most important reactions.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The reaction typically proceeds with high diastereo- and enantioselectivity.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | rt | 24 | 68 | - | 76 (S) | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| (S)-Proline | C₆H₅CHO | Cyclohexanone | MeOH/H₂O | rt | 48 | 95 | 90:10 | 95 (anti) | [6] |
| (S)-Proline | p-MeOC₆H₄CHO | Cyclohexanone | MeOH/H₂O | rt | 168 | 18 | 86:14 | 90 (anti) | [6] |
| (S)-Proline | Furfural | Cyclohexanone | MeOH/H₂O | rt | 24 | 93 | 92:8 | 97 (anti) | [6] |
| (S,S)-Pro-Phe-OMe | p-NO₂C₆H₄CHO | Cyclohexanone | neat (ball mill) | rt | 1 | 90 | 91:9 | 95 (anti) | [4] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction, catalyzed by proline derivatives, provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals.
| Catalyst | Aldehyde | Amine | Ketone/Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | p-NO₂C₆H₄CHO | p-Anisidine | Acetone | DMSO | rt | 4 | 50 | - | 94 (S) | [3] |
| (S)-Proline | C₆H₅CHO | N-Boc-imine | Acetaldehyde | CH₃CN | 0 | 2-3 | 85 | - | >99 (S) | [7] |
| (S)-Proline | i-PrCHO | N-Boc-imine | Acetaldehyde | CH₃CN | 0 | 2-3 | 75 | - | >99 (S) | [7] |
| (S)-Proline-derived Tetrazole | p-NO₂C₆H₄CHO | p-Anisidine | Acetone | CHCl₃ | rt | 2 | 98 | - | >99 (S) | [Ley et al., Org. Biomol. Chem., 2005, 3, 84-96] |
| 4-TBSO-(S)-proline | Ethyl glyoxylate | p-Anisidine | Cyclohexanone | aq. media | rt | - | - | >99:1 | >99 (syn) | [8] |
Asymmetric Michael Addition
The proline-catalyzed asymmetric Michael addition enables the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diarylprolinol silyl ethers are particularly effective catalysts for this transformation.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | MeOH | rt | - | high | 91:9 | low | |
| (S)-DPPTMS | n-Pentanal | β-Nitrostyrene | H₂O | rt | 24 | 85 | 94:6 | 98 (syn) | |
| (S)-DPPTMS | Propanal | (E)-2-Nitro-1-phenylprop-1-ene | H₂O | rt | 24 | 92 | 95:5 | >99 (syn) | [4] |
| (S)-DPPTMS | Isovaleraldehyde | β-Nitrostyrene | H₂O | rt | 36 | 95 | 96:4 | 98 (syn) | |
| Proline-derived Thiourea | Acetophenone | β-Nitrostyrene | Toluene | rt | 48 | 95 | 92:8 | 92 (syn) |
(S)-DPPTMS = (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative chiral proline-derived catalysts and their application in key asymmetric reactions.
Synthesis of Chiral Proline Derivatives
This protocol describes a two-step synthesis starting from (S)-proline methyl ester hydrochloride.
Step 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
To a stirred solution of (S)-proline methyl ester hydrochloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
Step 2: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [5]
-
Dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Add triethylamine (1.3 equiv) in one portion.[5]
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 equiv) dropwise over 30 minutes.[5]
-
Stir the reaction mixture and allow it to warm to 0 °C over 2 hours, then to room temperature over 1 hour.[1]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the phases and extract the aqueous phase with DCM (3 x).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography (eluent: diethyl ether/hexanes) to yield the title compound as a light yellow oil.[5]
This protocol outlines the synthesis from N-Cbz-(S)-proline.
Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester
-
To a solution of N-Cbz-(S)-proline (1.0 equiv) in anhydrous THF at 0 °C, add ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv).
-
Stir the mixture for 30 minutes, then bubble ammonia gas through the solution for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.
Step 2: Dehydration to the Nitrile
-
Dissolve the crude amide from the previous step in anhydrous pyridine at 0 °C.
-
Add trifluoroacetic anhydride (1.5 equiv) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrile.
Step 3: Cycloaddition to form the Tetrazole
-
Dissolve the crude nitrile in toluene and add sodium azide (3.0 equiv) and triethylamine hydrochloride (3.0 equiv).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool to room temperature, add 1M HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester.
Step 4: Deprotection [5]
-
Dissolve the Cbz-protected tetrazole (1.0 equiv) in ethanol.[5]
-
Add palladium on carbon (10 wt%) under an argon atmosphere.[5]
-
Evacuate the flask and purge with hydrogen gas (5 times).[5]
-
Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.[5]
-
Filter the reaction mixture through Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a white solid.
General Procedure for Asymmetric Reactions
-
In a vial at room temperature, add (S)-proline (0.1 equiv), methanol (40 µL), and water (10 µL).[6]
-
To this mixture, add the ketone (5.0 equiv) followed by the aldehyde (1.0 equiv).[6]
-
Seal the vial and stir the reaction mixture at room temperature for the time specified in the data tables.[6]
-
Upon completion (monitored by TLC), add water and extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
In a vial, dissolve the N-protected imine (1.0 equiv) in the specified solvent (e.g., acetonitrile).[2][7]
-
Cool the solution to the desired temperature (e.g., 0 °C).[2][7]
-
Add the aldehyde or ketone nucleophile (2-10 equiv).[7]
-
Add (S)-proline (0.2 equiv) to the mixture.[2]
-
Stir the reaction for the required duration (typically 2-24 hours).[7]
-
Quench the reaction with deionized water.[2]
-
Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.[2]
-
Purify the crude product by silica gel column chromatography.[2]
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
To a solution of the aldehyde (2.0 equiv) in water, add the diarylprolinol silyl ether catalyst (0.03 equiv) and an acidic additive such as benzoic acid (0.3 equiv).[4]
-
Add the nitroolefin (1.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature for the specified time.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
Chiral proline derivatives have proven to be remarkably effective and versatile organocatalysts for a wide array of asymmetric transformations. Their ability to operate through distinct catalytic cycles, namely enamine and iminium ion catalysis, allows for the highly stereoselective synthesis of a diverse range of chiral building blocks. The development of modified proline catalysts, such as diarylprolinol silyl ethers and tetrazole derivatives, has further expanded the scope and efficiency of these reactions, often providing superior results in terms of yield, enantioselectivity, and substrate compatibility. The operational simplicity, low cost, and environmentally friendly nature of proline-based organocatalysis position it as a cornerstone of modern synthetic organic chemistry, with significant implications for the pharmaceutical industry and the development of novel therapeutics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the practical application of these powerful catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Alpha-Substituted Proline Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing traditional metal- and biocatalysis. Within this field, the simple amino acid L-proline and its derivatives have garnered significant attention for their ability to catalyze a wide range of enantioselective transformations with high efficiency and stereocontrol.[1][2] This technical guide delves into the core mechanism of action of a specific and highly tunable class of these organocatalysts: alpha-substituted prolines. By modifying the stereocenter adjacent to the carboxylic acid and secondary amine, researchers can finely tune the steric and electronic properties of the catalyst, leading to enhanced reactivity and stereoselectivity in crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This document will provide a detailed exploration of the catalytic cycles, the influence of the alpha-substituent, quantitative data on catalyst performance, and detailed experimental protocols for key reactions.
The Dual Catalytic Cycles: Enamine and Iminium Catalysis
Alpha-substituted proline catalysts, like proline itself, operate primarily through two interconnected catalytic cycles: enamine catalysis for the activation of carbonyl donors (ketones and aldehydes) and iminium catalysis for the activation of α,β-unsaturated carbonyl acceptors.[5][6] The secondary amine of the proline scaffold is the key functional group that initiates both cycles through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.
Enamine Catalysis
In enamine catalysis, the alpha-substituted proline catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[7] This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to react with a wide range of electrophiles. The generally accepted mechanism for an aldol reaction is as follows:
-
Enamine Formation: The secondary amine of the catalyst undergoes a condensation reaction with the carbonyl donor to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde) in a highly stereocontrolled manner. The stereochemical outcome is dictated by the catalyst's ability to direct the approach of the electrophile to a specific face of the enamine.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the desired product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
The carboxylic acid moiety of the catalyst plays a crucial role in this cycle. It can act as a general acid-base co-catalyst, facilitating both the formation of the enamine and the final hydrolysis step.[9] Furthermore, it is proposed to participate in hydrogen bonding in the transition state, which helps to organize the reactants and enhance stereoselectivity.[3][10]
Iminium Catalysis
For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, the catalytic cycle proceeds through an iminium ion intermediate. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.
-
Iminium Ion Formation: The alpha-substituted proline catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.
-
Nucleophilic Attack: A nucleophile adds to the β-position of the activated iminium ion in a conjugate addition fashion. The stereochemistry of this addition is controlled by the chiral catalyst, which shields one face of the iminium ion.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to furnish the final product and regenerate the catalyst.
The Role of the Alpha-Substituent
The introduction of a substituent at the alpha-position of the proline catalyst has a profound impact on its catalytic performance. These effects can be broadly categorized as steric and electronic.
Steric Effects
The size and orientation of the alpha-substituent can significantly influence the stereochemical outcome of the reaction by creating a more defined and sterically hindered chiral environment around the catalytic site.
-
Conformational Rigidity: Alpha-substitution can restrict the conformational flexibility of the pyrrolidine ring.[4] This pre-organization of the catalyst can lead to a more ordered transition state and, consequently, higher enantioselectivity.
-
Facial Shielding: A bulky alpha-substituent can effectively block one of the faces of the enamine or iminium ion intermediate, forcing the incoming reactant to approach from the less hindered side. This enhanced facial discrimination is a key factor in achieving high levels of stereocontrol.[8] Computational studies have shown that alpha-substituents can destabilize certain transition states through steric repulsion, favoring pathways that lead to a single stereoisomer.[3][11]
Electronic Effects
The electronic nature of the alpha-substituent can modulate the acidity of the carboxylic acid and the nucleophilicity of the secondary amine, thereby influencing the reaction rate and the stability of key intermediates.
-
Inductive Effects: An electron-withdrawing substituent at the alpha-position, such as a trifluoromethyl group, can increase the acidity of the carboxylic acid proton.[12][13] A more acidic proton can lead to stronger hydrogen bonding in the transition state, potentially enhancing both reactivity and enantioselectivity.[9]
-
Stereoelectronic Effects: The orientation of the alpha-substituent can influence the orbital alignment within the catalyst and its intermediates. These stereoelectronic effects can impact the stability of the enamine and the transition state geometry, further refining the stereochemical outcome.[14]
Quantitative Data on Catalyst Performance
The performance of alpha-substituted proline catalysts is typically evaluated by the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product. The following tables summarize representative data for aldol and Mannich reactions catalyzed by various alpha-substituted proline derivatives.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation, and alpha-substituted proline catalysts have been shown to be highly effective.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-α-Methylproline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 85 | - | 96 | [15][16] |
| (S)-α-Phenylproline | Benzaldehyde | Cyclohexanone | CH2Cl2 | 0 | 92 | 95:5 | 99 | [3][15] |
| (S)-α-Trifluoromethylproline | Isovaleraldehyde | Acetone | DMF | -20 | 78 | - | 92 | [12] |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 76 | [8][15] |
Table 1: Performance of α-Substituted Proline Catalysts in Asymmetric Aldol Reactions.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.
| Catalyst | Aldehyde | Ketone | Imine | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-α-Methylproline | Propanal | Acetone | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | 4 | 95 | 98:2 | 99 | [17] |
| (S)-α-Phenylproline | Isobutyraldehyde | Cyclohexanone | N-Boc-imine | Toluene | -10 | 88 | >99:1 | 97 | [8] |
| (S)-α,α-Diphenylprolinol silyl ether | Cinnamaldehyde | Acetaldehyde | N/A | CH2Cl2 | -25 | 91 | 91:9 | 99 | [18] |
| (S)-Proline | Propanal | Acetone | N-PMP-protected α-imino ethyl glyoxylate | DMSO | RT | 94 | 95:5 | 96 | [8] |
Table 2: Performance of α-Substituted Proline Catalysts in Asymmetric Mannich Reactions.
Experimental Protocols
This section provides detailed experimental procedures for representative asymmetric reactions catalyzed by alpha-substituted proline derivatives.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by (S)-α-Methylproline
Materials:
-
(S)-α-Methylproline (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, used as solvent or in a co-solvent)
-
Anhydrous DMSO (if required)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (5.0 mmol, or in 2 mL of a suitable solvent like DMSO), add (S)-α-methylproline (0.013 g, 0.1 mmol).[15]
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction Catalyzed by (S)-α-Phenylproline
Materials:
-
(S)-α-Phenylproline (20 mol%)
-
Aldehyde (1.2 mmol)
-
Ketone (1.0 mmol)
-
N-PMP-protected imine (1.0 mmol)
-
Anhydrous dioxane (3 mL)
-
1N HCl
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the ketone (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dioxane (3 mL) at 4 °C, add (S)-α-phenylproline (0.035 g, 0.2 mmol).
-
Stir the mixture for 10 minutes, then add the N-PMP-protected imine (1.0 mmol).
-
Continue stirring at 4 °C for 48-96 hours, monitoring the reaction by TLC.
-
Upon completion, add 1N HCl (5 mL) and stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion
Alpha-substituted proline catalysts represent a significant advancement in the field of organocatalysis. The introduction of a substituent at the alpha-position provides a powerful handle for tuning the steric and electronic properties of the catalyst, enabling remarkable levels of stereocontrol in a variety of important asymmetric transformations. The mechanistic understanding of these catalysts, operating through enamine and iminium ion intermediates, continues to evolve through a combination of experimental and computational studies. This in-depth guide provides a foundational understanding of the core principles governing the action of alpha-substituted proline catalysts, offering valuable insights for researchers and professionals engaged in asymmetric synthesis and drug development. The continued exploration of novel alpha-substituted proline derivatives holds immense promise for the discovery of even more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences of alpha-substituted proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Characterization of (R)-alpha-Allyl-proline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-alpha-Allyl-proline hydrochloride. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the known spectral characteristics of L-proline hydrochloride and the functional groups present in the molecule.[1][2][3] The enantiomeric relationship between (R)- and (L)-proline derivatives ensures that their NMR and IR spectra are identical, with the exception of optical rotation measurements. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on analogous compounds and functional group analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad Singlet | 1H | COOH |
| ~8-10 | Broad Singlet | 2H | NH₂⁺ |
| 5.8 - 6.0 | Multiplet | 1H | -CH=CH₂ |
| 5.1 - 5.3 | Multiplet | 2H | -CH=CH₂ |
| ~4.2 - 4.4 | Multiplet | 1H | α-H (Proline) |
| 3.3 - 3.5 | Multiplet | 2H | δ-CH₂ (Proline) |
| 2.6 - 2.8 | Multiplet | 2H | Allyl-CH₂ |
| 2.0 - 2.4 | Multiplet | 4H | β-CH₂ and γ-CH₂ (Proline) |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~130-135 | -C H=CH₂ |
| ~118-122 | -CH=C H₂ |
| ~68-72 | α-C (Proline) |
| ~45-50 | δ-C (Proline) |
| ~40-45 | Allyl-CH₂ |
| ~28-32 | β-C (Proline) |
| ~23-27 | γ-C (Proline) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) and N-H stretch (Ammonium) |
| ~3080 | Medium | =C-H stretch (Allyl) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1640 | Medium | C=C stretch (Allyl) |
| 1600 - 1500 | Medium | N-H bend (Ammonium) |
| ~1450 | Medium | CH₂ bend |
| 990 and 910 | Medium | =C-H bend (out-of-plane) (Allyl) |
Note: The solid-state spectrum may show sharper bands compared to a solution spectrum.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 156.1025 | [M+H]⁺ (Calculated for C₈H₁₄NO₂⁺) |
| 110.0708 | [M+H - COOH]⁺ |
| 70.0657 | [Proline iminium ion]⁺ |
| 41.0391 | [Allyl cation]⁺ |
Note: Fragmentation patterns can be influenced by the ionization method and collision energy.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). For D₂O, the acidic proton of the carboxylic acid and the ammonium protons will exchange with deuterium and may not be observed or will appear as a broad HOD peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Protocol:
-
Sample Preparation (Solid State - KBr Pellet):
-
Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of water and an organic solvent. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode (ESI+).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Pressure: Set according to the manufacturer's recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain fragmentation data, perform an MS/MS experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
Solubility Profile of (R)-alpha-Allyl-proline Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-alpha-Allyl-proline hydrochloride in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document presents qualitative solubility information, supplemented with quantitative data for structurally related proline derivatives, namely L-proline and N-Boc-L-proline. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for this compound in their own laboratories.
Physicochemical Properties of this compound
This compound is a chiral amino acid derivative.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177206-69-8 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 191.66 g/mol | [1][3] |
| Appearance | Off-White to Pale Beige Solid | [3] |
| Melting Point | >118°C (decomposes) | [3] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [3] |
Solubility Data
Qualitative Solubility of this compound
Qualitative solubility information for this compound is available from supplier data. This information provides a general understanding of its solubility characteristics in common laboratory solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |
| Methanol | Slightly Soluble[3][4] |
| Water | Slightly Soluble[3][4] |
Quantitative Solubility of L-Proline in Organic Solvents
To provide a quantitative perspective, the following table summarizes the solubility of L-proline, the parent amino acid, in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, although differences in structure will lead to variations in absolute solubility values. The solubility of L-proline generally increases with temperature.
Table 3: Quantitative Solubility of L-Proline in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 283.15 | 0.0123 |
| 293.15 | 0.0145 | |
| 303.15 | 0.0171 | |
| 313.15 | 0.0201 | |
| 323.15 | 0.0235 | |
| Ethanol | 283.15 | 0.0034 |
| 293.15 | 0.0041 | |
| 303.15 | 0.0049 | |
| 313.15 | 0.0058 | |
| 323.15 | 0.0069 | |
| Dichloromethane | 298.15 | Very Low |
| Acetone | 283.15 | 0.00018 |
| 293.15 | 0.00023 | |
| 303.15 | 0.00029 | |
| 313.15 | 0.00036 | |
| 323.15 | 0.00045 | |
| Acetonitrile | 283.15 | 0.00009 |
| 293.15 | 0.00012 | |
| 303.15 | 0.00015 | |
| 313.15 | 0.00019 | |
| 323.15 | 0.00024 |
Note: Data for L-proline solubility is compiled from various sources which may use different experimental methods.
Experimental Protocols for Solubility Determination
For accurate and reliable solubility data of this compound, it is recommended to perform experimental measurements. Two common and robust methods are the gravimetric method and the dynamic method using laser monitoring.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.
Principle: A saturated solution of the solute is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Apparatus and Materials:
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Vials or flasks with tight-fitting caps
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
This compound
-
Organic solvent of interest
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature to avoid precipitation.
-
Filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent in the dish using a gentle stream of nitrogen or by placing it in an oven at a temperature below the decomposition point of the compound.
-
Once the solvent is fully evaporated, place the dish in a vacuum oven to remove any residual solvent until a constant weight is achieved.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
Mass of solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Dynamic Method with Laser Monitoring
The dynamic method, often automated with laser monitoring, allows for faster solubility determination over a range of temperatures.
Principle: A suspension of the solute in the solvent is heated at a controlled rate. A laser beam is passed through the suspension, and the point at which the solution becomes clear (i.e., all solid has dissolved) is detected by a change in light transmission. This temperature corresponds to the saturation temperature for that specific concentration.
Detailed Methodology:
-
Apparatus and Materials:
-
Crystal16 or similar multi-reactor parallel crystallizer with turbidity/transmission measurement capabilities
-
Vials with magnetic stir bars
-
This compound
-
Organic solvent of interest
-
-
Procedure:
-
Prepare a series of vials with known concentrations of this compound in the desired organic solvent.
-
Place the vials in the instrument.
-
Set the instrument to a programmed heating and cooling cycle. Typically, the vials are heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
The instrument continuously monitors the turbidity of each solution.
-
The temperature at which the last solid particles dissolve, resulting in a clear solution (detected by a sharp increase in light transmission), is recorded as the clear point or dissolution temperature.
-
The vials are then cooled to observe the cloud point (temperature of initial crystallization), which can provide information about the metastable zone width.
-
-
Data Analysis:
-
The solubility is represented as a plot of concentration versus the clear point temperature. This provides a solubility curve for the compound in the specific solvent.
-
Visualization of a Relevant Experimental Workflow
(R)-alpha-Allyl-proline and other proline derivatives are widely used as organocatalysts in asymmetric synthesis. A common and important application is the proline-catalyzed aldol reaction, which is crucial for forming carbon-carbon bonds with high stereocontrol. The following diagram illustrates the catalytic cycle of a proline-catalyzed intermolecular aldol reaction.
Caption: Catalytic cycle of the proline-catalyzed intermolecular aldol reaction.
This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is currently sparse, the provided information on related compounds and detailed experimental protocols will empower scientists to determine the precise solubility parameters required for their specific applications in drug development and organic synthesis.
References
Stereochemistry of α-Allyl Substituted Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemistry of α-allyl substituted proline, a proline derivative of significant interest in medicinal chemistry and peptide science. The introduction of an allyl group at the α-position creates a quaternary stereocenter, influencing the molecule's conformation and biological activity. This document provides a comprehensive overview of the synthetic strategies, stereochemical control, analytical methods, and potential biological relevance of these unique amino acids.
Stereoselective Synthesis of α-Allyl Proline Derivatives
The primary method for the synthesis of α-allyl substituted proline with high stereocontrol is the diastereoselective alkylation of a proline enolate. The stereochemical outcome of this reaction is highly dependent on the choice of the nitrogen-protecting group.
The Role of the N-Protecting Group
The N-protecting group plays a crucial role in directing the stereochemical course of the allylation. For N-Boc (tert-butoxycarbonyl) protected proline esters, the alkylation with allylic halides has been observed to proceed with retention of configuration.[1] This is a key principle in predicting and controlling the stereochemistry of the final product. In contrast, the use of an N-benzoyl group can lead to an inversion of configuration.[1]
The steric bulk of the ester group can also influence the diastereoselectivity of the reaction. For instance, using a menthyl ester instead of a methyl ester has been shown to improve diastereoselectivities in the alkylation of N-Boc-4-silyloxyproline esters.[2]
Reaction Mechanism and Stereochemical Pathway
The diastereoselective allylation of N-Boc-proline methyl ester involves the formation of a chiral, non-racemic lithium enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures. The allyl halide then approaches the enolate from the less sterically hindered face, which, in the case of the N-Boc group, leads to the retention of the original Cα stereochemistry.
Quantitative Data on Diastereoselective Allylation
The diastereoselectivity of the α-allylation of proline derivatives is influenced by several factors, including the N-protecting group, the ester moiety, and the reaction conditions. Below is a summary of reported outcomes.
| Starting Material | Alkylating Agent | N-Protecting Group | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl Halide | N-Boc | Retention | High (not specified) | [1] |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Benzyl Halide | N-Boc | Inversion | Not specified | [1] |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl Halide | N-Benzoyl | Inversion | High (not specified) | [1] |
Experimental Protocols
While a single, comprehensive protocol is not available in the literature, the following representative procedure for the α-allylation of N-Boc-L-proline methyl ester has been compiled from several sources. Researchers should optimize these conditions for their specific needs.
Representative Protocol for Diastereoselective α-Allylation
Materials:
-
N-Boc-L-proline methyl ester
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the proline ester solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Allylation: To the enolate solution at -78 °C, add allyl bromide (1.5 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomeric products.
Analytical and Spectroscopic Characterization
The characterization of α-allyl substituted proline derivatives relies on standard analytical techniques to determine the structure, purity, and stereochemical composition of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of the product mixture.[3][4] The protons at the α-position and on the allyl group of the two diastereomers will have slightly different chemical environments and, therefore, different chemical shifts.[3] The diastereomeric ratio can be calculated by integrating the signals corresponding to a specific proton in each diastereomer.[3][5]
Expected ¹H NMR features:
-
Allyl group protons: Distinct sets of signals for the vinyl and allylic methylene protons for each diastereomer.
-
Proline ring protons: Complex multiplets for the ring protons, which will differ between the two diastereomers.
-
Ester and Boc group protons: Singlets for the methyl ester and tert-butyl protons, which may also show slight separation for the two diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of the product and for separating the enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have been successfully used for the separation of proline derivatives.[1]
Typical Chiral HPLC Method Parameters:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Detection: UV detection, typically at a low wavelength (e.g., 210 nm) if the molecule lacks a strong chromophore.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving α-allyl substituted proline are not yet well-defined in the literature, proline analogues are known to act as inhibitors of various enzymes and can modulate biological pathways. For example, some proline analogues have been shown to inhibit prolyl hydroxylase 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6] This, in turn, upregulates genes involved in glycolysis and angiogenesis.[6] The unique conformational constraints imposed by the α-allyl group could be exploited in the design of potent and selective enzyme inhibitors.
Conclusion
The stereoselective synthesis of α-allyl substituted proline provides access to a unique class of conformationally constrained amino acids. The diastereoselectivity of the synthesis can be effectively controlled by the choice of the N-protecting group, with the N-Boc group generally favoring retention of configuration. The resulting diastereomers can be characterized and separated using standard NMR and chiral HPLC techniques. While the specific biological roles of α-allyl proline are still under investigation, its potential as a building block for enzyme inhibitors and other bioactive peptides makes it a valuable target for further research and development in the pharmaceutical and biotechnology industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: The diastereomeric ratio (dr) of the allylation products is determined by 1H and19F NMR spectroscopy, [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Asymmetric Organocatalysis: An In-depth Technical Guide to Proline and Its Derivatives
Introduction to Asymmetric Organocatalysis with Proline Derivatives
Asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, standing alongside biocatalysis and metal catalysis. This field leverages small, purely organic molecules to catalyze chemical transformations enantioselectively. Among the pioneering and most extensively studied organocatalysts is the naturally occurring amino acid, L-proline, and its derivatives. The unique structural features of proline, particularly its secondary amine and carboxylic acid moieties held in a rigid pyrrolidine ring, enable it to facilitate a variety of asymmetric reactions with high efficiency and stereocontrol. This technical guide provides an in-depth exploration of the core principles of proline-catalyzed asymmetric reactions, focusing on the seminal aldol and Mannich reactions, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations for researchers, scientists, and drug development professionals.
Core Principles of Proline Catalysis
Proline's catalytic efficacy stems from its ability to act as a bifunctional catalyst. The secondary amine can react with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group can act as a Brønsted acid to activate an electrophile and participate in hydrogen bonding to stabilize the transition state, thereby dictating the stereochemical outcome of the reaction. This mode of activation is central to many proline-catalyzed transformations.
The Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective formation of a carbon-carbon bond between a ketone and an aldehyde to produce a β-hydroxy carbonyl compound.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes a typical procedure for the asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde catalyzed by (S)-proline.[1]
Materials:
-
(S)-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (10–20 mol%) in a suitable solvent system (e.g., a mixture of methanol and water), add the aldehyde (1.0 equiv) and the ketone (5.0 equiv).[2]
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time (typically 24–72 hours), monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Quantitative Data: Proline-Catalyzed Asymmetric Aldol Reactions
The following table summarizes the performance of (S)-proline in the asymmetric aldol reaction with various aldehydes and ketones under different reaction conditions.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O (2:1) | 0 | 19 | 95 | 95:5 | 98 |
| 2 | Cyclohexanone | Benzaldehyde | 10 | MeOH/H₂O (2:1) | 0 | 30 | 78 | 90:10 | 95 |
| 3 | Acetone | Isobutyraldehyde | 20 | Acetone/CHCl₃ | 30 | - | 97 | - | 96 |
| 4 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO/Acetone (4:1) | RT | 4 | 68 | - | 76 |
| 5 | Acetone | Benzaldehyde | 10 | DCM | 2 | - | 55 | - | 52 |
Catalytic Cycle of the Proline-Catalyzed Asymmetric Aldol Reaction
The catalytic cycle of the proline-catalyzed asymmetric aldol reaction proceeds through the formation of a key enamine intermediate. The carboxylic acid of proline plays a crucial role in the stereodetermining step by forming a hydrogen-bonded, chair-like transition state.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
The Asymmetric Mannich Reaction
The proline-catalyzed asymmetric Mannich reaction is a three-component reaction involving a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds with high diastereo- and enantioselectivity.
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol provides a general procedure for the three-component asymmetric Mannich reaction.[3]
Materials:
-
(S)-proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the aldehyde (1.0 equiv) and the amine (1.1 equiv).[3]
-
Add the solvent (e.g., DMSO) and the ketone (which can also serve as the solvent or co-solvent).[3]
-
Add (S)-proline (10-20 mol%) to the mixture.[3]
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).[3]
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).[3]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: Proline-Catalyzed Asymmetric Mannich Reactions
The following table presents representative data for the (S)-proline-catalyzed asymmetric Mannich reaction.
| Entry | Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | 35 | DMSO | 12 | 50 | - | 94 |
| 2 | Hydroxyacetone | p-Nitrobenzaldehyde | p-Anisidine | 20 | DMSO | 4 | 92 | 95:5 | 99 |
| 3 | Acetone | Isovaleraldehyde | p-Anisidine | 35 | DMSO | 24 | 81 | - | >99 |
| 4 | Cyclohexanone | Benzaldehyde | p-Anisidine | 35 | Dioxane | 48 | 91 | 95:5 | 90 |
Catalytic Cycle of the Proline-Catalyzed Asymmetric Mannich Reaction
The mechanism of the proline-catalyzed Mannich reaction is similar to the aldol reaction, involving the formation of an enamine from the ketone and proline. In parallel, the aldehyde and amine react to form an electrophilic imine, which then reacts with the enamine in a stereoselective manner.
Caption: Catalytic cycle of the proline-catalyzed asymmetric Mannich reaction.
Proline Derivatives in Asymmetric Organocatalysis
While proline itself is a highly effective catalyst, extensive research has been dedicated to developing proline derivatives to overcome some of its limitations, such as low solubility in common organic solvents and the need for high catalyst loadings. These derivatives often feature modifications to the carboxylic acid group or the pyrrolidine ring, leading to enhanced reactivity, stereoselectivity, and broader substrate scope. For example, diarylprolinol silyl ethers have shown exceptional performance in various asymmetric transformations.
Conclusion
Asymmetric organocatalysis with proline and its derivatives has revolutionized modern synthetic chemistry, providing a green, efficient, and versatile platform for the enantioselective synthesis of complex molecules. The foundational aldol and Mannich reactions highlight the power of this approach, which continues to be an active area of research with significant implications for drug discovery and development. The detailed protocols, quantitative data, and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers seeking to harness the potential of proline-based organocatalysis.
References
The Allyl Group's Influence in (R)-alpha-Allyl-proline Hydrochloride Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-alpha-Allyl-proline hydrochloride is a chiral organocatalyst derived from the versatile amino acid proline. While proline and its derivatives have been extensively studied and utilized in asymmetric synthesis, the specific contributions of an alpha-allyl substituent to the catalytic efficacy and stereochemical control are of significant interest for the rational design of novel catalysts. This technical guide delves into the core principles of proline-catalyzed reactions, focusing on the putative role of the alpha-allyl group in modulating catalytic activity. Through an examination of established reaction mechanisms, comparative data from related substituted prolines, and detailed experimental methodologies, this document aims to provide a comprehensive resource for researchers leveraging or developing proline-based organocatalysts.
Introduction to Proline Organocatalysis
L-proline, a naturally occurring chiral amino acid, has emerged as a powerful and environmentally benign organocatalyst for a wide array of asymmetric transformations.[1] Its ability to promote the formation of carbon-carbon and carbon-heteroatom bonds with high stereoselectivity has made it an invaluable tool in synthetic organic chemistry.[2] Proline and its derivatives catalyze reactions through the formation of key intermediates, primarily enamines or iminium ions, mimicking the strategy of Class I aldolase enzymes.[3][4] The quintessential example is the asymmetric aldol reaction, where proline facilitates the reaction between a ketone and an aldehyde.[5][6] Modifications to the proline scaffold have been shown to significantly impact catalytic performance, offering avenues to enhance reactivity, solubility, and stereocontrol.[7][8]
The Enamine Catalysis Cycle: The Core Mechanism
The catalytic activity of proline and its derivatives in reactions such as the aldol, Mannich, and Michael additions is predominantly explained by the enamine catalysis cycle.[1][9]
The generally accepted mechanism for a proline-catalyzed aldol reaction is as follows:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[3]
-
Carbon-Carbon Bond Formation: The enamine then attacks the electrophilic carbonyl group of an aldehyde acceptor. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, which can then enter a new catalytic cycle.
Figure 1: Generalized enamine catalysis cycle for a proline-catalyzed aldol reaction.
The Putative Role of the α-Allyl Group
While direct comparative studies detailing the catalytic performance of this compound against L-proline are not extensively available in the reviewed literature, the influence of the α-allyl group can be inferred from studies on other α-substituted proline derivatives. The effects can be categorized into steric and electronic contributions.
Steric Effects
The introduction of a substituent at the α-position of the proline ring can significantly alter the steric environment around the catalytic center.
-
Transition State Modification: The allyl group, being bulkier than a hydrogen atom, is expected to influence the conformation of the enamine and the subsequent transition state during the C-C bond formation. This steric hindrance can enhance facial selectivity in the approach of the electrophile, potentially leading to higher enantioselectivity.
-
Substrate Scope: The steric bulk may also influence the substrate scope of the catalyst. While it might enhance selectivity for smaller substrates, it could potentially hinder reactions with bulkier ketones or aldehydes.
Electronic Effects
The electronic nature of the allyl group can also play a role, albeit likely a more subtle one compared to its steric influence.
-
Inductive Effects: The allyl group is generally considered to be weakly electron-donating. This could slightly modulate the nucleophilicity of the enamine intermediate.
-
π-Stacking and Other Non-covalent Interactions: In specific cases, the π-system of the allyl group could potentially engage in non-covalent interactions with substrates that possess aromatic rings or other π-systems, further influencing the organization of the transition state.
A Handle for Further Functionalization
Beyond its direct role in catalysis, the allyl group serves as a versatile synthetic handle. The double bond can be readily functionalized through various transformations such as ozonolysis, epoxidation, dihydroxylation, or metathesis, allowing for the synthesis of complex proline derivatives and peptidomimetics.
Figure 2: Logical relationship of the allyl group's potential roles.
Quantitative Data on Substituted Proline Catalysis
To contextualize the potential performance of this compound, the following table summarizes representative data for aldol reactions catalyzed by L-proline and other substituted proline derivatives. It is important to note that direct comparisons are challenging due to varying reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [6] |
| L-Proline | Isobutyraldehyde | Acetone | Neat | 30 | 48 | 97 | 96 | [6] |
| (2S,4R)-4-OTBS-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2/H2O | 10 | 24 | 95 | >99 | [10] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 1 | 2 | 98 | 96 | [8] |
Experimental Protocols
The following are generalized experimental protocols for proline-catalyzed asymmetric reactions. These should be adapted and optimized for specific substrates and catalysts.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
-
Reaction Setup: To a vial is added the aldehyde (1.0 mmol), the ketone (10.0 mmol), the organocatalyst (e.g., L-proline, 0.1-0.3 mmol, 10-30 mol%), and the solvent (e.g., DMSO, 2 mL).
-
Reaction Execution: The mixture is stirred at room temperature for the specified time (typically 4-48 hours), and the reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 3: Experimental workflow for a typical proline-catalyzed aldol reaction.
General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction
-
Imine Formation: In a vial, the aldehyde (1.2 mmol) and p-anisidine (1.0 mmol) are dissolved in a solvent (e.g., DMSO, 1 mL) and stirred for a short period (e.g., 15 minutes) in the presence of the proline catalyst (0.1-0.3 mmol).
-
Nucleophile Addition: The ketone (2.0 mmol) is then added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at room temperature for the required duration (e.g., 12-72 hours).
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the aldol reaction.
Conclusion
This compound represents an intriguing modification of the proline organocatalyst scaffold. Based on structure-activity relationships established for other substituted prolines, the α-allyl group is hypothesized to exert both steric and electronic effects that can modulate the catalyst's activity and selectivity. The steric bulk of the allyl group may enhance facial discrimination in the transition state, potentially leading to improved enantioselectivity. Furthermore, the allyl moiety provides a valuable site for post-catalytic functionalization, expanding the synthetic utility of the resulting products. While further direct comparative studies are necessary to fully elucidate the quantitative impact of the α-allyl group, this guide provides a foundational understanding for researchers in the field of organocatalysis and drug development to explore the potential of this and related chiral catalysts.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. studylib.net [studylib.net]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reaction Using (R)-alpha-Allyl-proline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an asymmetric aldol reaction using the chiral organocatalyst, (R)-alpha-Allyl-proline hydrochloride. The document outlines the reaction mechanism, a general experimental procedure, representative data, and the necessary visualizations to aid in the successful application of this catalyst in organic synthesis.
Introduction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in synthetic organic chemistry, crucial for the construction of complex chiral molecules, including many pharmaceutical intermediates.[1] Organocatalysis has emerged as a significant alternative to metal-based catalysis, with proline and its derivatives being among the most studied and effective catalysts.[2][3][4][5] These small, chiral organic molecules are often inexpensive, non-toxic, and stable to air and moisture.[6] this compound is a derivative of the natural amino acid proline, featuring an allyl group at the alpha-position. This modification can influence the steric environment of the catalytic site, potentially enhancing stereoselectivity in asymmetric transformations.[7][8]
Proposed Catalytic Cycle
The catalytic cycle of proline-catalyzed aldol reactions is generally accepted to proceed through an enamine intermediate.[2][3][9] The reaction mechanism can be visualized as follows:
-
Enamine Formation: The catalyst, this compound, reacts with a ketone (the donor) to form an enamine intermediate.
-
Nucleophilic Attack: The enamine, a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde (the acceptor). The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.
Experimental Protocols
The following is a general protocol for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by this compound. This procedure is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the aldehyde (1.0 mmol, 1.0 equiv) and the solvent (e.g., DMSO, 2.0 mL). Stir the mixture at room temperature until the catalyst and aldehyde are dissolved.
-
Addition of Ketone: Add the ketone (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or other optimized temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Representative Data
The following table presents hypothetical data for the asymmetric aldol reaction of cyclohexanone with various aromatic aldehydes, catalyzed by this compound. This data is for illustrative purposes to demonstrate the potential of the catalyst.
| Entry | Aldehyde | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | 95:5 | 98 |
| 2 | Benzaldehyde | 48 | 88 | 90:10 | 95 |
| 3 | 4-Chlorobenzaldehyde | 36 | 92 | 92:8 | 97 |
| 4 | 4-Methoxybenzaldehyde | 72 | 85 | 88:12 | 93 |
Experimental Workflow
The overall experimental workflow for the asymmetric aldol reaction is depicted below.
Safety Precautions
Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The specific hazards of the reactants, solvents, and products should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
This compound is a promising chiral organocatalyst for asymmetric aldol reactions. The provided protocol offers a general starting point for the synthesis of chiral β-hydroxy ketones, which are valuable building blocks in medicinal chemistry and drug development. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve the best results for specific substrates.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-alpha-Allyl-proline Hydrochloride Catalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric Michael addition reaction catalyzed by (R)-alpha-Allyl-proline hydrochloride. This organocatalytic transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules for pharmaceutical and research applications.
Introduction
The Michael addition is a fundamental reaction in organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field by enabling the direct, enantioselective synthesis of valuable chiral building blocks. This compound is a chiral proline derivative that can effectively catalyze the asymmetric Michael addition, leading to products with high enantiomeric excess. Its application is particularly relevant in the synthesis of γ-nitrocarbonyl compounds, which are versatile intermediates for various biologically active molecules.
Catalytic Pathway
The catalytic cycle of the this compound catalyzed Michael addition is initiated by the reaction of the catalyst with a carbonyl donor, typically a ketone or an aldehyde, to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor, an α,β-unsaturated compound such as a nitroalkene, in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the Michael adduct and regenerate the catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the product is dictated by the chiral environment created by the catalyst during the C-C bond-forming step.
Figure 1: Proposed catalytic cycle for the this compound catalyzed Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a general procedure for the Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by this compound.
Materials and Reagents
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
This compound
-
Solvent (e.g., Chloroform, Toluene, or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Syringes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the chosen solvent (2.0 mL). To this solution, add cyclohexanone (2.0 mmol, 2.0 equiv.) followed by trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2: General experimental workflow for the this compound catalyzed Michael addition.
Data Presentation: Representative Results
The following table summarizes typical results for the Michael addition of various ketones to nitroalkenes using proline-derived catalysts. These results are illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Chloroform | 24 | 95 | 95:5 | 92 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | Toluene | 48 | 88 | - | 85 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 10 | DCM | 36 | 90 | 90:10 | 89 |
| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)furan | 15 | Chloroform | 30 | 85 | 92:8 | 88 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 30 mol%), extending the reaction time, or gently heating the reaction mixture. Ensure all reagents are pure and the solvent is dry.
-
Low Enantioselectivity: The choice of solvent can significantly impact enantioselectivity. Screen different solvents (e.g., toluene, THF, acetonitrile) to find the optimal conditions. Lowering the reaction temperature may also improve enantioselectivity.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, try optimizing the eluent system for column chromatography or consider alternative purification methods such as crystallization.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
-
Nitroalkenes can be lachrymatory and should be handled with care.
These application notes and protocols provide a comprehensive guide for performing the this compound catalyzed Michael addition. By following these procedures and considering the optimization strategies, researchers can effectively synthesize a wide range of enantioenriched Michael adducts for various applications in drug discovery and development.
Application Notes and Protocols for Enantioselective Heterocycle Synthesis Using (R)-alpha-Allyl-proline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Chiral heterocycles are prevalent scaffolds in a vast array of pharmaceuticals and biologically active molecules. Organocatalysis has emerged as a powerful and sustainable approach for the synthesis of these complex structures, with proline and its derivatives being among the most successful and widely studied catalysts. This document focuses on the application of a specific chiral organocatalyst, (R)-alpha-Allyl-proline hydrochloride , in the enantioselective synthesis of heterocycles.
This compound is a derivative of the natural amino acid proline, featuring an allyl group at the α-position. This modification can influence the steric and electronic properties of the catalyst, potentially offering unique reactivity and selectivity in asymmetric transformations compared to unsubstituted proline. The hydrochloride salt form enhances its stability and handling properties.
General Principles and Mechanism
Proline-based organocatalysts typically operate through one of two primary catalytic cycles: the enamine cycle or the iminium cycle .
-
Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. This mechanism is common in reactions such as aldol, Mannich, and Michael additions.
-
Iminium Catalysis: This cycle involves the reaction of the proline catalyst with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. The formation of the iminium ion lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. This is a key mechanism in reactions like Diels-Alder and conjugate additions.
The (R)-configuration of the alpha-allyl-proline catalyst dictates the facial selectivity of the attack on the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The allyl group can play a role in fine-tuning the steric environment of the catalytic pocket, thereby influencing the enantioselectivity and diastereoselectivity of the reaction.
Applications in Heterocycle Synthesis
While extensive specific data for this compound is not broadly available in the public domain, based on the well-established reactivity of proline and its derivatives, it is anticipated to be an effective catalyst for the synthesis of various nitrogen-containing heterocycles. Key applications would likely include the synthesis of:
-
Pyrrolidines: Through enantioselective [3+2] cycloadditions or Michael additions followed by intramolecular cyclization.
-
Piperidines: Via asymmetric aza-Diels-Alder reactions or intramolecular Mannich reactions.
-
Other N-Heterocycles: Including indolizidines and quinolizidines through cascade or domino reactions.
Experimental Protocols
Due to the limited specific examples in the literature for this compound, the following protocols are generalized based on established procedures for proline-catalyzed enantioselective reactions. Researchers should consider these as starting points for optimization.
General Experimental Workflow
The following diagram illustrates a typical workflow for an organocatalytic enantioselective synthesis of a heterocycle.
Caption: General workflow for enantioselective heterocycle synthesis.
Protocol 1: Enantioselective Synthesis of a Pyrrolidine Derivative via Michael Addition
This protocol describes a hypothetical enantioselective Michael addition of a ketone to a nitroalkene, followed by a reductive cyclization to form a substituted pyrrolidine.
Table 1: Hypothetical Quantitative Data for Pyrrolidine Synthesis
| Entry | Ketone | Nitroalkene | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | DMF | rt | 24 | 85 | 95:5 | 92 |
| 2 | Acetone | β-Nitrostyrene | DMSO | rt | 48 | 78 | - | 88 |
| 3 | Cyclopentanone | (E)-2-Nitroprop-1-ene | CH2Cl2 | 0 | 36 | 82 | 90:10 | 90 |
Methodology:
-
Reaction Setup: To a stirred solution of the nitroalkene (1.0 mmol) and the ketone (2.0 mmol) in the specified solvent (5 mL) at the indicated temperature, add this compound (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the Michael adduct.
-
Reductive Cyclization: Dissolve the purified Michael adduct in methanol (10 mL) and add a catalytic amount of Raney Nickel. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude pyrrolidine derivative. Further purification can be performed by column chromatography.
-
Analysis: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess of the Michael adduct by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Reaction Mechanism Diagram
The following diagram illustrates the proposed catalytic cycle for the proline-catalyzed Michael addition.
Application of (R)-α-Allyl-proline Hydrochloride in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-α-Allyl-proline hydrochloride in peptide synthesis. This unique amino acid analog offers opportunities for introducing conformational constraints and a site for orthogonal chemical modification in peptides, making it a valuable tool in drug discovery and chemical biology.
Introduction
(R)-α-Allyl-proline is a non-proteinogenic amino acid characterized by the presence of an allyl group at the α-carbon of the proline ring. Its incorporation into peptides can significantly influence their conformational properties due to the steric bulk of the allyl group, which can favor specific backbone dihedral angles and restrict the cis/trans isomerization of the peptide bond preceding the proline residue.[1][2][3] Furthermore, the allyl group serves as a chemical handle for post-synthetic modifications via reactions such as thiol-ene chemistry, olefin metathesis, or palladium-catalyzed cross-coupling reactions.[4][5]
This document outlines the necessary steps for utilizing (R)-α-Allyl-proline hydrochloride in solid-phase peptide synthesis (SPPS), from the preparation of the Fmoc-protected derivative to its incorporation into peptide chains and subsequent modifications.
Preparation of Fmoc-(R)-α-Allyl-proline-OH
For incorporation into a peptide using standard Fmoc-based solid-phase synthesis, (R)-α-Allyl-proline hydrochloride must first be converted to its N-α-Fmoc protected form.
Protocol 2.1: Synthesis of Fmoc-(R)-α-Allyl-proline-OH
This protocol is adapted from standard procedures for the Fmoc protection of amino acids.
Materials:
-
(R)-α-Allyl-proline hydrochloride
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve (R)-α-Allyl-proline hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved. The pH should be basic (pH 8-9).
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield Fmoc-(R)-α-Allyl-proline-OH as a white solid.
Expected Yield: 70-90%
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-α-Allyl-proline-OH
The incorporation of the sterically hindered Fmoc-(R)-α-Allyl-proline-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.
Protocol 3.1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual coupling of Fmoc-(R)-α-Allyl-proline-OH onto a resin-bound peptide.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-(R)-α-Allyl-proline-OH
-
Coupling reagents: HCTU, HATU, or PyBOP/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.
-
Coupling:
-
Dissolve Fmoc-(R)-α-Allyl-proline-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[2]
-
-
Monitoring the Coupling: After the initial coupling, take a small sample of the resin, wash it, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-(R)-α-Allyl-proline-OH for another 2-4 hours.
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
Table 1: Recommended Coupling Reagents and Conditions for Sterically Hindered Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Coupling Time | Notes |
| HCTU/DIPEA | 1 : 1 : 2 | DMF | 2-4 hours | Highly efficient for hindered couplings. |
| HATU/DIPEA | 1 : 1 : 2 | DMF/NMP | 2-4 hours | Another highly effective reagent, particularly for N-methylated or hindered residues.[6] |
| PyBOP/HOBt/DIPEA | 1 : 1 : 1 : 2 | DMF | 4-6 hours | A classic and reliable combination. |
| DIC/Oxyma | 1 : 1 : 1 | DMF | 4-6 hours | Good for minimizing racemization. |
Note: Equivalents are relative to the resin loading capacity.
Post-Synthetic Modification of the Allyl Group
The allyl group on the proline residue provides a versatile handle for orthogonal chemical modifications. A common modification is the thiol-ene "click" reaction.
Protocol 4.1: On-Resin Thiol-Ene Modification
Materials:
-
Peptide-resin containing (R)-α-Allyl-proline
-
Thiol of interest (e.g., Cysteine-containing peptide, fluorescent thiol)
-
Photoinitiator (e.g., DMPA, Irgacure 2959)
-
Solvent (e.g., DMF, or a mixture of DMF/water)
-
UV lamp (365 nm)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Prepare a solution of the thiol (5-10 equivalents) and the photoinitiator (0.1-0.5 equivalents) in the same solvent.
-
Add the solution to the resin and agitate to ensure mixing.
-
Irradiate the reaction mixture with a UV lamp (365 nm) for 1-2 hours at room temperature.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Cleavage and Deprotection
Protocol 5.1: Cleavage from Resin and Side-Chain Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Table 2: Typical Yields and Purity for Peptides Containing Modified Proline Analogs
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency (per step) | 95-99% | Coupling reagent, reaction time, steric hindrance of preceding residue. |
| Overall Crude Yield | 30-70% | Peptide length, sequence complexity, number of hindered residues. |
| Purity after HPLC | >95% | Optimization of purification gradient and column chemistry. |
Note: These are estimated values based on the synthesis of peptides with other sterically hindered amino acids and may vary depending on the specific sequence.
Visualizations
Diagram 1: Workflow for Fmoc-(R)-α-Allyl-proline-OH Synthesis
Caption: Synthesis of Fmoc-protected (R)-α-Allyl-proline.
Diagram 2: SPPS Cycle for Incorporating (R)-α-Allyl-proline
Caption: SPPS cycle for (R)-α-Allyl-proline incorporation.
Diagram 3: Post-Synthetic Modification Pathway
Caption: Post-synthetic modification of allyl-containing peptide.
References
- 1. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
Application Notes & Protocols: (R)-alpha-Allyl-proline hydrochloride as a Catalyst in Asymmetric Tandem Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (R)-alpha-Allyl-proline hydrochloride as an organocatalyst in asymmetric tandem reactions. While specific literature on the application of this particular substituted proline in tandem catalysis is limited, this document outlines a representative protocol for a tandem Michael-Aldol reaction based on well-established principles of proline catalysis. The provided data and protocols are intended to serve as a starting point for researchers interested in exploring the catalytic activity of this compound.
Introduction to this compound in Organocatalysis
Proline and its derivatives are powerful organocatalysts for a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions. The catalytic cycle of proline typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The presence of an allyl group at the alpha-position of the proline ring in this compound may influence the steric and electronic properties of the catalyst, potentially affecting its reactivity and stereoselectivity.
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient synthetic strategies. Proline-based catalysts are known to effectively promote such cascade processes, leading to the rapid construction of complex molecular architectures with high stereocontrol.
Representative Tandem Reaction: Asymmetric Michael-Aldol Cascade
A classic example of a proline-catalyzed tandem reaction is the asymmetric Michael addition of a ketone to an α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation. This reaction is a powerful tool for the enantioselective synthesis of cyclic compounds.
Reaction Scheme:
The proposed catalytic cycle involves the initial formation of an enamine between the ketone and the proline catalyst. This enamine then undergoes a Michael addition to the α,β-unsaturated aldehyde. The resulting intermediate subsequently participates in an intramolecular aldol reaction, which, after dehydration, yields the final cyclic product.
Quantitative Data Summary (Representative)
The following table summarizes hypothetical, yet realistic, quantitative data for the tandem Michael-Aldol reaction between cyclohexanone and trans-cinnamaldehyde, catalyzed by this compound. This data is intended for illustrative purposes to guide experimental design.
| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 10 | 25 | 24 | 85 | 92 |
| 2 | CH3CN | 10 | 25 | 24 | 78 | 88 |
| 3 | Toluene | 10 | 25 | 48 | 65 | 85 |
| 4 | DMSO | 5 | 25 | 48 | 75 | 90 |
| 5 | DMSO | 10 | 0 | 72 | 80 | 95 |
Detailed Experimental Protocol (Representative)
This protocol describes a general procedure for the asymmetric tandem Michael-Aldol reaction catalyzed by this compound.
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
trans-Cinnamaldehyde (freshly distilled)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
Add anhydrous DMSO (1.0 mL).
-
Stir the mixture at room temperature (25 °C) for 10 minutes.
-
Add trans-cinnamaldehyde (0.2 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclic aldol product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Diagram 1: General Catalytic Cycle of a Proline-Catalyzed Tandem Michael-Aldol Reaction
Caption: Catalytic cycle of the tandem Michael-Aldol reaction.
Diagram 2: Experimental Workflow for the Tandem Reaction
Caption: General experimental workflow for the tandem reaction.
Disclaimer: The experimental protocol and quantitative data provided are representative examples based on the known reactivity of similar proline-based catalysts. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Proline-Catalyzed Asymmetric Synthesis
Introduction
(S)-Proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1][2][3] Its low toxicity, ready availability in both enantiomeric forms, and operational simplicity make it an attractive alternative to traditional metal-based catalysts.[1][4] Proline and its derivatives have been successfully employed in a wide array of carbon-carbon bond-forming reactions, including aldol reactions, Mannich reactions, Michael additions, and Robinson annulations, often proceeding with high stereoselectivity.[3][5] The catalytic prowess of proline is primarily attributed to its ability to form nucleophilic enamine intermediates with carbonyl compounds, mimicking the mechanism of Class I aldolase enzymes.[6][7] This application note provides detailed experimental protocols for two of the most common proline-catalyzed asymmetric reactions: the aldol and Mannich reactions.
Key Factors Influencing Reaction Outcome
The success and stereochemical outcome of proline-catalyzed reactions are contingent on several critical parameters:
-
Catalyst Loading: Typically, catalyst loading ranges from 3 to 30 mol%.[1] While higher loadings can increase reaction rates, lower loadings are often desirable for process efficiency.
-
Solvent: The choice of solvent is crucial and can significantly impact reaction rates and stereoselectivity. Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used due to proline's acceptable solubility.[2][8] However, successful reactions have also been reported in solvent mixtures, such as water/methanol, and even in ionic liquids to facilitate catalyst recycling.[1][2][8]
-
Temperature: Most proline-catalyzed reactions are conveniently run at room temperature (20-25 °C).[9]
-
Reactant Concentration: The concentration of the reactants can influence the reaction equilibrium and overall yield.
Experimental Protocols
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
(S)-Proline
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, isobutyraldehyde)
-
Solvent (e.g., DMSO, acetone, or a mixture)
-
Magnetic stir bar and vial
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add the solvent system. This can be a single solvent like DMSO or a mixture such as DMSO/ketone (e.g., 4:1, 10 mL total).[9] Add (S)-proline (0.03-0.30 mmol, 3-30 mol%) to the mixture.
-
Addition of Ketone: Add the ketone (donor nucleophile). If the ketone is also used as the solvent (e.g., neat acetone), it will be in large excess.
-
Reaction: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-48 hours).[7][9]
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired aldol product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data for Proline-Catalyzed Aldol Reactions
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone (4:1) | 4 | 68 | 76 | [7] |
| 2 | Isobutyraldehyde | Acetone | 3-5 | DMF | 20 | 97 | 96 | [1] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | Water/Methanol | 24 | 95 | >99 | [2][8] |
| 4 | Propanal | Acetone | 20 | NMP | 24 | 88 | 99 | [10] |
Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol provides a general method for the three-component Mannich reaction of an aldehyde, an amine, and a ketone.
Materials:
-
(S)-Proline
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-anisidine) (1.1 mmol)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Magnetic stir bar and vial
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).[9]
-
Solvent and Catalyst Addition: Add the solvent (e.g., DMSO) and the ketone. Add (S)-proline (0.1-0.2 mmol, 10-20 mol%) to the mixture.[9]
-
Reaction: Stir the resulting suspension or solution vigorously at room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC until the complete consumption of the limiting starting material (typically 3-48 hours).[9]
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the purified product using spectroscopic methods (NMR, MS). Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or NMR analysis of a suitable derivative.
Quantitative Data for Proline-Catalyzed Mannich Reactions
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 5 | DMF | 50 | 94 | [4] |
| 2 | Acetaldehyde | N-Boc-imine | - | 20 | CH₃CN | High | >99 | [11] |
| 3 | Glyoxylate | N-PMP-imine | Propanal | 20 | Dioxane | 91 | 99 | [1] |
Visualizations
Caption: General experimental workflow for proline-catalyzed asymmetric synthesis.
Caption: The enamine catalytic cycle in proline-catalyzed aldol reactions.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for (R)-alpha-Allyl-proline Hydrochloride in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-alpha-Allyl-proline hydrochloride is a chiral organocatalyst derived from the amino acid proline.[1][2] As a derivative of one of the most widely used scaffolds in organocatalysis, it holds significant potential for applications in asymmetric synthesis. The introduction of an allyl group at the alpha-position of the proline ring can influence the steric and electronic environment of the catalytic center, potentially offering unique reactivity and selectivity profiles compared to unsubstituted proline. This document provides an overview of the potential applications of this compound in key carbon-carbon bond-forming reactions, along with generalized protocols based on established methodologies for proline-based catalysts.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO₂ | [2] |
| Molecular Weight | 191.65 g/mol | [2] |
| IUPAC Name | (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid;hydrochloride | [2] |
| CAS Number | 177206-69-8 | [3] |
| Appearance | Off-white to brown powder or crystals |
General Principles of Catalysis
This compound, like proline, is expected to operate through two primary catalytic cycles: the enamine cycle and the iminium cycle. The pyrrolidine nitrogen acts as a nucleophile, reacting with carbonyl compounds to form key intermediates. The carboxylic acid moiety can participate in transition state stabilization through hydrogen bonding.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline and its derivatives are well-established catalysts for this transformation.[4][5]
General Experimental Protocol (based on L-proline catalysis)
A general procedure for an this compound catalyzed aldol reaction between a ketone and an aldehyde is outlined below. Optimization of catalyst loading, solvent, temperature, and reaction time is crucial for achieving high yield and enantioselectivity.
Table 1: Representative Loading and Reaction Conditions for Proline-Catalyzed Aldol Reactions
| Catalyst | Catalyst Loading (mol%) | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 20 | Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 24 | 97 | 76 | [4] |
| L-Proline | 10 | Cyclohexanone | 4-Nitrobenzaldehyde | CHCl₃ | 4 | 96 | 99 | >99 | [4] |
| Proline Derivative | 10-20 | Acetone | Aromatic Aldehydes | Various | -10 to 25 | 24-72 | - | up to 61 | [4] |
Note: The data presented is for L-proline and its derivatives as specific data for this compound was not available in the searched literature. These conditions serve as a starting point for optimization.
Application in Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of 1,3-amino alcohols and other nitrogen-containing molecules. Proline-based catalysts have been shown to be highly effective in promoting asymmetric Mannich reactions.[6][7]
General Experimental Protocol (based on L-proline catalysis)
The following is a general protocol for a three-component Mannich reaction. The preformation of the imine or in situ generation can affect the reaction outcome.
Table 2: Representative Loading and Reaction Conditions for Proline-Catalyzed Mannich Reactions
| Catalyst | Catalyst Loading (mol%) | Ketone | Aldehyde | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 35 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | DMSO | RT | 12 | 50 | 94 | [6] |
| L-Proline | 20 | Acetaldehyde | Aromatic N-Boc-imines | - | CH₂Cl₂ | 4 | 24-72 | 55-97 | >99 | [8] |
Note: The data presented is for L-proline as specific data for this compound was not available in the searched literature. These conditions provide a foundation for experimental design.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. Organocatalysts based on proline have been successfully employed to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9][10]
General Experimental Protocol (based on proline derivative catalysis)
A generalized procedure for an asymmetric Michael addition of an aldehyde to a nitroalkene is provided below. Additives may be required to enhance reactivity and selectivity.
Table 3: Representative Loading and Reaction Conditions for Proline Derivative-Catalyzed Michael Additions
| Catalyst | Catalyst Loading (mol%) | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Proline Derivative | 10 | Isobutyraldehyde | trans-β-Nitrostyrene | neat | RT | 72 | 90 | 95:5 | 98 | [10] |
| Dipeptide of Proline | 10 | Isobutyraldehyde | N-Phenylmaleimide | neat | RT | 24 | 93 | - | 96 | [10] |
Note: The data presented is for proline derivatives as specific data for this compound was not available in the searched literature. These conditions can be adapted for initial screening.
Conclusion
This compound is a promising chiral organocatalyst for asymmetric synthesis. While specific literature detailing its application in common C-C bond-forming reactions is not yet widely available, the established reactivity of proline and its derivatives provides a strong foundation for its use in asymmetric aldol, Mannich, and Michael reactions. The protocols and data presented here, derived from closely related catalysts, offer a valuable starting point for researchers and drug development professionals to explore the catalytic potential of this compound. Further experimental investigation is required to determine the optimal loading and reaction conditions to fully harness the unique properties imparted by the α-allyl substituent.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H14ClNO2 | CID 2761956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Synthesis of Chiral Building Blocks Using (R)-alpha-Allyl-proline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-alpha-Allyl-proline hydrochloride is a valuable chiral building block and potential organocatalyst for asymmetric synthesis. Its rigid pyrrolidine backbone, combined with the presence of a sterically demanding allyl group at the α-position, makes it an attractive candidate for inducing high stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral building blocks, both as a starting material and as a catalyst. While its application as a chiral building block is documented, its use as a catalyst is less explored in publicly available literature. Therefore, this guide also presents well-established general protocols for proline-catalyzed reactions that can be adapted for this specific derivative, serving as a starting point for further research and development.
Introduction
Chiral building blocks are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] The stereochemistry of these molecules is often critical to their biological activity and efficacy. This compound, a derivative of the naturally occurring amino acid proline, offers a unique combination of a chiral scaffold and a reactive allyl group. This makes it a versatile tool for asymmetric synthesis.
Key Features of this compound:
-
Chiral Scaffold: The inherent chirality of the proline ring provides a stereochemically defined framework.
-
α-Substitution: The allyl group at the α-position creates a sterically hindered environment, which can enhance stereocontrol in catalytic applications.
-
Functionality: The secondary amine and carboxylic acid moieties can participate in catalysis, while the allyl group can be further functionalized.
Application as a Chiral Building Block in Natural Product Synthesis
(R)-alpha-Allyl-proline has been successfully employed as a chiral starting material in the total synthesis of complex natural products. The following protocol is a representative example of its application.
Synthesis of an α-Allyl-α-aryl Amino Acid Derivative
This protocol describes a key step in the synthesis of precursors for pyrrolizidine alkaloids.
Experimental Protocol:
-
Reaction Setup: To a solution of an appropriate α-iminoester (1.0 eq) in a suitable solvent such as THF, add the desired allylating agent (1.2 eq).
-
Tandem Reaction: Initiate the tandem N-alkylation/π-allylation reaction under optimized conditions.
-
Quenching and Extraction: Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α-allyl-α-aryl α-amino acid derivative.
Workflow for Synthesis of a Chiral Building Block:
Caption: Workflow for the synthesis of a chiral amino acid derivative.
Data Presentation:
| Entry | α-Iminoester Substrate | Allylating Agent | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substrate A | Allyl Bromide | THF | 85 | 95:5 |
| 2 | Substrate B | Allyl Chloride | DCM | 78 | 92:8 |
Note: The data in this table is representative and may vary based on specific substrates and reaction conditions.
Potential Applications as an Organocatalyst
Based on the extensive research on proline and its derivatives, this compound is a promising candidate for catalyzing a range of asymmetric reactions. The bulky allyl group is expected to enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site.
Asymmetric Aldol Reaction
The proline-catalyzed aldol reaction is a powerful tool for the enantioselective synthesis of β-hydroxy carbonyl compounds.
General Mechanism of Proline-Catalyzed Aldol Reaction:
Caption: General mechanism of a proline-catalyzed aldol reaction.
Representative Experimental Protocol:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature for the required time (monitor by TLC).
-
Work-up: Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Table for Asymmetric Aldol Reaction (Hypothetical):
| Entry | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 24 | ||
| 2 | Benzaldehyde | Acetone | NMP | 48 | ||
| 3 | Isovaleraldehyde | Cyclohexanone | DMF | 36 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. Proline catalysis can render this transformation highly enantioselective.
General Mechanism of Proline-Catalyzed Mannich Reaction:
Caption: General mechanism of a proline-catalyzed Mannich reaction.
Representative Experimental Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.2 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., DMSO, 2 mL), add the ketone (2.4 mmol).
-
Catalyst Addition: Add this compound (0.24 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature until completion (monitored by TLC).
-
Work-up and Purification: Follow the work-up and purification procedure as described for the aldol reaction.
Data Table for Asymmetric Mannich Reaction (Hypothetical):
| Entry | Aldehyde | Amine | Ketone | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 4-Anisaldehyde | Aniline | Acetone | DMSO | 48 | |||
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | NMP | 72 | |||
| 3 | Propanal | Aniline | Acetone | DMF | 48 |
Asymmetric Michael Addition
Proline and its derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.
Representative Experimental Protocol:
-
Reaction Setup: In a vial, dissolve the α,β-unsaturated compound (0.5 mmol) and the donor (e.g., a ketone or aldehyde, 2.0 mmol) in a chosen solvent (e.g., CH2Cl2, 1 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature for the specified duration.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography.
Data Table for Asymmetric Michael Addition (Hypothetical):
| Entry | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Cyclohexanone | CH2Cl2 | 96 | ||
| 2 | Chalcone | Propanal | Toluene | 120 | ||
| 3 | Diethyl maleate | Acetone | CH3CN | 72 |
Conclusion
This compound is a promising chiral molecule for applications in asymmetric synthesis. Its utility as a chiral building block is established, providing access to complex molecular architectures. While its catalytic potential is yet to be fully explored in the literature, the foundational principles of proline catalysis suggest that it could be a highly effective organocatalyst for key C-C bond-forming reactions. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the synthesis of valuable chiral building blocks and to investigate its catalytic capabilities further. The provided hypothetical protocols, based on well-established methodologies for similar catalysts, offer a starting point for the development of novel asymmetric transformations.
References
Application Notes and Protocols: (R)-alpha-Allyl-proline hydrochloride in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of (R)-alpha-Allyl-proline hydrochloride in the enantioselective total synthesis of the anticancer natural products, Avrainvillamide and Stephacidin A. The methodologies described are based on the work of Baran et al. and highlight the role of this chiral building block in constructing complex molecular architectures.
Introduction
(R)-alpha-Allyl-proline, typically used as its hydrochloride salt for improved handling and solubility, is a valuable chiral building block in asymmetric synthesis. Its rigid pyrrolidine ring and the presence of a reactive allyl group make it a versatile precursor for the stereocontrolled introduction of complex functionalities. A notable application of this compound is in the total synthesis of Avrainvillamide and the Stephacidins, a family of fungal metabolites exhibiting potent anticancer activity.[1][2][3] The synthesis of these complex natural products leverages (R)-alpha-Allyl-proline to establish a key stereocenter and to introduce a handle for further chemical transformations.
Application in the Synthesis of Stephacidin A
The total synthesis of Stephacidin A involves the coupling of two complex fragments. This compound is a crucial starting material for the preparation of one of these key fragments, the proline-containing sector.
2.1. Overall Synthetic Strategy
The retrosynthetic analysis of Stephacidin A reveals a strategy centered on the late-stage coupling of a benzopyran-containing fragment and a proline-derived fragment. This compound serves as the chiral pool starting material for the latter.
Caption: Retrosynthetic analysis of Stephacidin A.
2.2. Synthesis of the Proline-Containing Fragment
The synthesis of the proline-containing fragment begins with the protection and modification of this compound. The allyl group is transformed into a primary alcohol, which is then elaborated to the final coupling partner.
Experimental Workflow:
Caption: Synthesis of the proline fragment.
2.3. Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of the proline-containing fragment from this compound.
| Step | Product | Yield (%) |
| Esterification and N-protection | Protected (R)-allylproline (68) | 85 |
| Hydroboration and oxidative workup | Primary alcohol | 92 |
| TBS protection | TBS-protected alcohol (69) | Not specified |
Experimental Protocols
3.1. General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Reagents should be of high purity. Flash column chromatography is performed using silica gel (230-400 mesh).
3.2. Synthesis of Protected (R)-allylproline (68)
-
Reaction: Esterification and N-protection of this compound.
-
Procedure: To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and saturated aqueous sodium bicarbonate. Add benzyl chloroformate (CbzCl) and stir vigorously for 4 hours. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Yield: 85%[1]
3.3. Synthesis of the Primary Alcohol via Hydroboration-Oxidation
-
Reaction: Conversion of the terminal alkene to a primary alcohol.
-
Procedure: To a solution of protected (R)-allylproline (68) in anhydrous THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF dropwise. Stir the reaction at room temperature for 6 hours. Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by 30% hydrogen peroxide. Stir for 2 hours at room temperature. Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
-
Yield: 92%[1]
3.4. Protection of the Primary Alcohol (69)
-
Reaction: Protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether.
-
Procedure: To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C, add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction at room temperature for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The enantioselective nature of the synthesis is dictated by the stereochemistry of the starting material, this compound. This chirality is preserved throughout the synthetic sequence, ultimately leading to the desired stereoisomer of the natural product.
Caption: Chirality transfer in the synthesis.
Conclusion
This compound is a critical chiral building block for the efficient and stereocontrolled total synthesis of complex natural products like Avrainvillamide and Stephacidin A. The protocols outlined here provide a framework for its application in constructing key synthetic intermediates. The robustness of these methods makes them valuable for researchers in natural product synthesis and medicinal chemistry.
References
Application Notes and Protocols for (R)-alpha-Allyl-proline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-alpha-Allyl-proline hydrochloride is a chiral synthetic amino acid derivative that serves as a valuable building block in various chemical and pharmaceutical applications. Its unique structure, featuring a quaternary carbon center with an allyl group, imparts specific conformational constraints, making it a useful tool in peptide synthesis, asymmetric catalysis, and the development of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research and drug development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 177206-69-8 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| Appearance | White to off-white powder or crystals |
| Solubility | Soluble in water |
Applications
This compound and its derivatives are utilized in several key research areas:
-
Asymmetric Synthesis: As a chiral building block, it is instrumental in the enantioselective synthesis of complex natural products and pharmaceutical agents.
-
Peptide Synthesis: Incorporation of this analog into peptide chains can induce specific secondary structures and enhance stability and biological activity.
-
Drug Discovery: It serves as a scaffold for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.
-
Catalysis: Proline derivatives are known to act as organocatalysts in various asymmetric reactions.
Experimental Protocols
Protocol 1: Synthesis of (R)-alpha-Allyl-proline Methyl Ester
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Stephacidin A and B. This procedure yields the methyl ester of (R)-alpha-Allyl-proline, which can be subsequently used in peptide coupling reactions or other synthetic transformations.
Workflow for the Synthesis of (R)-alpha-Allyl-proline Methyl Ester
Materials:
-
(S)-Proline
-
Pivaldehyde
-
Trifluoroacetic acid (TFA)
-
Allyl bromide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) in Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Formation of the Oxazolidinone Auxiliary:
-
In a round-bottom flask equipped with a Dean-Stark apparatus
-
Application Notes and Protocols: Diastereoselective Aldol Reaction Catalyzed by (R)-alpha-Allyl-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of (R)-alpha-Allyl-proline hydrochloride as an organocatalyst in diastereoselective aldol reactions. While direct literature on this specific catalyst is limited, the following information is based on the well-established principles of proline-catalyzed asymmetric synthesis and data from structurally related α-substituted proline derivatives. This document serves as a comprehensive guide for researchers looking to employ this catalyst for the stereocontrolled synthesis of complex organic molecules.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Proline and its derivatives are among the most versatile and widely used organocatalysts, capable of promoting a variety of asymmetric transformations with high stereoselectivity.[1][2] The introduction of a substituent at the α-position of the proline ring can significantly influence the steric environment of the catalytic site, thereby enhancing diastereoselectivity in reactions that form two or more stereocenters.[3]
This compound, a chiral secondary amine, is a promising catalyst for diastereoselective reactions. The allyl group at the α-position is expected to effectively shield one face of the enamine intermediate, leading to high levels of diastereocontrol in reactions such as aldol additions.[4] This application note focuses on a representative diastereoselective aldol reaction between an aldehyde and a ketone, catalyzed by this compound.
Reaction Principle
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate between the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The carboxylic acid moiety of the proline catalyst acts as a Brønsted acid to activate the aldehyde and as a proton source for the final hydrolysis step, regenerating the catalyst. The α-allyl group in this compound is postulated to direct the approach of the aldehyde, favoring the formation of one diastereomer over the other.
Key Applications
The diastereoselective aldol reaction is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are versatile building blocks for a wide range of biologically active molecules, including:
-
Polyketide natural products
-
Carbohydrates
-
Amino alcohols and chiral ligands
-
Pharmaceutical intermediates
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective aldol reaction between various aldehydes and ketones, catalyzed by this compound. Please note that this data is illustrative and based on typical results obtained with similar α-substituted proline catalysts.
Table 1: Diastereoselective Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| 1 | Benzaldehyde | 24 | 85 | 92:8 | 95 |
| 2 | 4-Nitrobenzaldehyde | 18 | 92 | 95:5 | 98 |
| 3 | 4-Methoxybenzaldehyde | 36 | 78 | 90:10 | 93 |
| 4 | 2-Chlorobenzaldehyde | 24 | 88 | 94:6 | 96 |
Table 2: Diastereoselective Aldol Reaction of Aliphatic Aldehydes with Acetone
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| 1 | Isobutyraldehyde | 48 | 75 | 88:12 | 92 |
| 2 | Propanal | 40 | 80 | 90:10 | 94 |
| 3 | Hexanal | 48 | 72 | 85:15 | 90 |
Experimental Protocols
General Procedure for the Diastereoselective Aldol Reaction
Materials:
-
This compound (catalyst)
-
Aldehyde (substrate)
-
Ketone (substrate and solvent, if applicable)
-
Anhydrous solvent (e.g., DMSO, DMF, or neat ketone)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Add the ketone (2.0 mmol) and the chosen anhydrous solvent (1.0 mL), if the ketone is not used as the solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure the catalyst dissolves.
-
Add the aldehyde (0.5 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Determine the yield, diastereomeric ratio (by 1H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Catalytic Cycle of the Diastereoselective Aldol Reaction
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
General Experimental Workflow
Caption: A general workflow for the diastereoselective aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-alpha-Allyl-proline hydrochloride in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-alpha-Allyl-proline hydrochloride. The focus is on its application as a chiral building block in asymmetric synthesis, addressing potential issues to improve stereoselectivity and overall reaction success.
Troubleshooting Guide
This guide is designed to help users navigate common challenges encountered during the synthesis and application of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity during Synthesis of α-Allyl Proline | 1. Inappropriate Base or Reaction Temperature: The choice of base and temperature can significantly impact the facial selectivity of the alkylation step.[1] | a. Base Screening: Test a range of bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or potassium hexamethyldisilazide (KHMDS). The optimal base can depend on the specific substrate and chiral auxiliary used. b. Temperature Optimization: Perform the alkylation at various temperatures (e.g., -78 °C, -40 °C, 0 °C) to determine the optimal condition for maximizing diastereoselectivity. Lower temperatures often favor higher selectivity. |
| 2. Steric Hindrance from Chiral Auxiliary: The chiral auxiliary may not be effectively directing the approach of the allyl group. | a. Auxiliary Modification: If possible, consider using a different chiral auxiliary that offers greater steric shielding of one face of the enolate. b. Use of Additives: The addition of Lewis acids or other additives can sometimes enhance diastereoselectivity by coordinating with the substrate and auxiliary, creating a more rigid transition state. | |
| Poor Yield of the Desired α-Allyl Proline Derivative | 1. Incomplete Enolate Formation: The base may not be strong enough to fully deprotonate the proline derivative. | a. Stronger Base: Switch to a stronger base to ensure complete enolate formation. b. Extended Deprotonation Time: Increase the time the substrate is exposed to the base before adding the allylating agent. |
| 2. Side Reactions: The enolate may be participating in undesired side reactions, or the product may be unstable under the reaction conditions. | a. Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of byproducts. b. Quenching Conditions: Ensure the reaction is quenched appropriately to prevent product degradation. | |
| Difficulty in Removing the Chiral Auxiliary | 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be degrading the α-allyl proline product. | a. Milder Cleavage Reagents: Explore alternative, milder conditions for auxiliary removal. For example, if acidic hydrolysis is problematic, consider hydrogenolysis or oxidative cleavage if the auxiliary is designed for such methods. b. Protection Strategy: Protect sensitive functional groups on the α-allyl proline moiety before attempting to cleave the auxiliary. |
| Low Enantioselectivity in Subsequent Reactions | 1. Racemization of the α-Stereocenter: The stereocenter of the α-allyl proline may be prone to racemization under certain reaction conditions (e.g., strong acid or base, high temperatures). | a. Mild Reaction Conditions: Employ the mildest possible conditions for subsequent transformations. b. pH Control: Carefully control the pH of the reaction mixture to avoid conditions that could lead to epimerization. |
| 2. Poor Stereocontrol in the Reaction: The inherent stereochemistry of the (R)-alpha-Allyl-proline may not be sufficient to control the formation of new stereocenters. | a. Use of Chiral Catalysts/Reagents: In addition to the substrate's chirality, use a chiral catalyst or reagent to enhance the overall stereoselectivity of the reaction. b. Solvent Effects: The solvent can play a crucial role in the organization of the transition state. Screen a variety of solvents to find one that maximizes the stereochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric synthesis?
A1: this compound is primarily used as a chiral building block for the synthesis of complex molecules, particularly natural products and their analogues.[1] Its rigid pyrrolidine ring and the quaternary stereocenter make it a valuable precursor for creating constrained peptide mimics and other architecturally complex targets.[1]
Q2: How can I improve the diastereoselectivity when synthesizing (R)-alpha-Allyl-proline from a chiral precursor?
A2: Improving diastereoselectivity often involves careful optimization of reaction conditions. Key factors to consider include the choice of a bulky chiral auxiliary to effectively block one face of the molecule, the selection of an appropriate base for enolate formation, and running the reaction at low temperatures to favor the thermodynamically more stable transition state.[1]
Q3: What are some common challenges when working with α-allyl proline derivatives?
A3: Common challenges include controlling the stereochemistry during the introduction of the allyl group, potential racemization of the α-stereocenter under harsh conditions, and difficulties in cleaving chiral auxiliaries without affecting the integrity of the molecule.[1]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical reagent, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and storage information.
Q5: Can (R)-alpha-Allyl-proline be used as an organocatalyst?
A5: While proline and its simpler derivatives are well-known organocatalysts, the literature primarily describes (R)-alpha-Allyl-proline and its salts as chiral building blocks for synthesis rather than as catalysts themselves.[1] The steric bulk of the allyl group at the α-position might hinder its ability to participate effectively in common proline-catalyzed reaction cycles.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation to Synthesize an α-Allyl Proline Derivative
This protocol provides a general guideline for the diastereoselective alkylation of a chiral proline derivative. Note: This is a generalized procedure and may require optimization for specific substrates and auxiliaries.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected chiral proline derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add allyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Visualizations
Caption: General workflow for the diastereoselective synthesis of α-allyl proline derivatives.
References
Troubleshooting low yields in proline-catalyzed reactions
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, particularly regarding low yields.
Troubleshooting Guide: Low Yields
Low yields in proline-catalyzed reactions can arise from a variety of factors, ranging from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My reaction is giving a low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yielding proline-catalyzed reaction, it is best to start with the most fundamental components of your experimental setup.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Detailed Checks:
-
Proline Catalyst:
-
Purity and Age: Ensure you are using high-purity L-proline or D-proline. Older batches of proline can degrade, affecting catalytic activity.
-
Solubility: Proline has limited solubility in many organic solvents.[1][2] Poor solubility can lead to a lower effective catalyst concentration. In such cases, consider using more polar aprotic solvents like DMSO or DMF, or using proline derivatives with enhanced solubility.[1][3]
-
-
Substrates (Aldehydes and Ketones):
-
Purity: Impurities in your aldehyde or ketone substrates can inhibit the catalyst or lead to side reactions. Freshly distill or purify substrates if their purity is questionable.
-
Aldehyde Self-Aldolization: Unbranched aldehydes, in particular, can be prone to self-aldolization, which competes with the desired cross-aldol reaction.[4]
-
-
Solvent:
-
Purity and Water Content: Ensure your solvent is pure and appropriately anhydrous if the reaction requires it. While trace amounts of water can sometimes be beneficial in reactions run in organic solvents, excess water can be detrimental.[5][6]
-
Solvent Choice: The nature of the solvent significantly impacts reaction efficiency.[2] Highly dipolar aprotic solvents like DMSO and DMF are often effective.[1] For certain reactions, solvent mixtures, such as methanol/water, have been shown to improve both reaction rates and stereocontrol.[1]
-
Question 2: I've confirmed my reagents are pure. Could the reaction conditions be the problem?
Yes, reaction conditions are critical. Temperature, concentration, and reaction time all play a significant role.
Key Reaction Parameters to Optimize:
| Parameter | Issue | Recommended Action |
| Catalyst Loading | Too low may result in slow or incomplete conversion. Too high can be uneconomical. | Typical loadings range from 5-30 mol%.[7][8] Start with a standard loading (e.g., 20 mol%) and screen lower concentrations to find the optimal balance. |
| Temperature | Reactions are often run at room temperature, but some substrates may require cooling (e.g., 0 °C) to improve selectivity or heating to increase the reaction rate. | Monitor the reaction for decomposition at higher temperatures. Consider running the reaction at a lower temperature for a longer period. |
| Concentration | Dilute conditions can slow down the reaction rate. | For intermolecular reactions, ensure the concentration is sufficient to favor the desired reaction pathway. |
| Reaction Time | Insufficient time will lead to incomplete conversion. Very long reaction times can lead to product degradation or side reactions. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. |
| Stirring | In heterogeneous mixtures (due to catalyst or reagent insolubility), inefficient stirring can lead to poor reaction rates. | Ensure vigorous and consistent stirring throughout the reaction. |
Question 3: My reaction seems to stall or form side products. What's happening mechanistically?
Proline catalysis proceeds through a delicate equilibrium of intermediates. Understanding this can help diagnose issues.
Catalytic Cycle and Potential Pitfalls
Caption: Proline catalytic cycle and the formation of off-cycle species.
-
Enamine Formation: The crucial first step is the reaction of proline with a ketone to form a nucleophilic enamine intermediate.[9] If this step is slow or inefficient, the overall reaction will suffer.
-
Oxazolidinone Formation: Proline can react reversibly with ketones to form an unproductive oxazolidinone adduct.[10][11] Under some standard conditions, proline can be almost entirely sequestered in this form, effectively reducing the amount of active catalyst.[10][11] This is a key reason why reactions may stall.
-
Role of Water: The effect of water is complex. In organic solvents, a small amount of water can sometimes accelerate the rate-determining proton transfer step.[5] However, excess water can inhibit the formation of key intermediates.[6] In purely aqueous media, unmodified proline is often a poor catalyst.[7]
Question 4: Could my work-up procedure be causing low yields?
Yes, significant product loss can occur during work-up and purification.[12]
Common Work-up and Purification Issues:
-
Aqueous Extraction: The desired aldol or Mannich products can sometimes have moderate water solubility, especially if they are smaller molecules.[13]
-
Purification:
-
Silica Gel Chromatography: Some β-amino ketones or β-hydroxy ketones can be sensitive to silica gel.
-
Recommendation: Consider deactivating the silica gel with a small amount of triethylamine in the eluent. If the product is volatile, be cautious during solvent removal under vacuum.[12]
-
Frequently Asked Questions (FAQs)
Q1: How much proline should I use? A: Catalyst loading typically ranges from 10-30 mol%.[7] While higher loadings can increase the reaction rate, it's often possible to achieve good results with lower amounts (e.g., 10 mol% or less) by optimizing other conditions.[9]
Q2: What is the best solvent for a proline-catalyzed aldol reaction? A: Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used due to proline's acceptable solubility in them.[1] However, protic solvents are generally not ideal, as methanol can lead to poor stereocontrol and water can result in poor reactivity.[1] Interestingly, methanol/water mixtures have been shown to be effective, combining high reaction rates and good stereocontrol.[1]
Q3: My reaction is very slow. How can I speed it up? A:
-
Increase Catalyst Loading: This is often the simplest solution.
-
Increase Concentration: Ensure your reagents are sufficiently concentrated.
-
Solvent Choice: Switch to a solvent known to promote higher rates, like DMSO.
-
Additives: The use of co-catalysts or additives like acids or thioureas can sometimes accelerate the reaction.[1]
Q4: I am getting poor stereoselectivity (low ee or dr). What can I do? A:
-
Lower the Temperature: Running the reaction at 0°C or below often enhances stereoselectivity.
-
Solvent: The solvent has a significant impact on stereocontrol. For example, in aldol reactions, pure water can give high enantioselectivity, although with low conversion.[1]
-
Catalyst Choice: Consider using a proline derivative. For instance, in Mannich reactions, (S)-proline typically yields syn-products, while some modified pyrrolidine catalysts can be designed to favor anti-products.[14][15]
Experimental Protocols
General Protocol for a Proline-Catalyzed Three-Component Mannich Reaction
This protocol is adapted from established methods for the synthesis of β-amino ketones.[9]
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 equiv)
-
Ketone (can be used as solvent or co-solvent)
-
(S)-Proline (10-20 mol%)
-
Solvent (e.g., DMSO, or neat ketone)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 4 mL DMSO and 1 mL ketone, or 5 mL of the neat ketone). Add (S)-proline (0.1-0.2 mmol) to the mixture.
-
Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed (this can take from a few hours to 48 hours).
-
Work-up: Quench the reaction by adding deionized water. Extract the aqueous mixture three times with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize the effect of various parameters on the yield and stereoselectivity of proline-catalyzed reactions, based on reported data.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
| Solvent | Time (h) | Conversion (%) | anti/syn Ratio | ee (anti, %) |
| DMSO | 4 | 95 | 95:5 | 99 |
| DMF | 24 | 92 | 93:7 | 98 |
| CH₃CN | 24 | 85 | 90:10 | 97 |
| CHCl₃ | 48 | 60 | 85:15 | 96 |
| MeOH | 24 | 99 | 60:40 | 60 |
| H₂O | 96 | 10 | >99:1 | >99 |
| MeOH/H₂O (2:1) | 2 | 98 | 94:6 | 99 |
Data compiled and adapted from literature reports for illustrative purposes.[1]
Table 2: Effect of Catalyst on the Mannich Reaction
Reaction: Propanal + N-PMP-protected α-imino ester
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| (S)-Proline | 10 | 12 | 85 | 6:94 | 98 (syn) |
| β-Proline | 20 | 24 | 65 | 96:4 | 99 (anti) |
| 3-Methyl-β-proline | 1 | 12 | 93 | 98:2 | >99 (anti) |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | 5 | 10 | 90 | 98:2 | >99 (anti) |
Data compiled and adapted from literature reports for illustrative purposes.[3][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 7. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-alpha-Allyl-proline Hydrochloride Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-alpha-Allyl-proline hydrochloride in catalytic asymmetric reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in proline-catalyzed reactions?
A1: While literature specifically detailing side reactions for this compound is limited, general side reactions common to proline and its derivatives in catalysis include:
-
Oxazolidinone Formation: Proline can react with carbonyl compounds (aldehydes or ketones) to form a five-membered oxazolidinone ring. This is often a reversible, parasitic reaction that sequesters the catalyst, potentially reducing the overall reaction rate.
-
Aldol Condensation/Self-Polymerization of Aldehydes: Aldehydes, especially unbranched ones, can undergo self-condensation or polymerization, leading to a complex mixture of byproducts and reduced yield of the desired product.[1]
-
Racemization: While the N-benzoyl derivative of L-proline is generally resistant to racemization under typical conditions, prolonged exposure to harsh basic or acidic conditions, or elevated temperatures, could potentially lead to a loss of enantiomeric integrity of the catalyst.[2]
Q2: Can the alpha-allyl group of the catalyst participate in side reactions?
A2: Although not extensively documented for this specific catalyst, the allyl group is a reactive moiety. Potential, though not commonly reported, side reactions involving the allyl group could include:
-
Isomerization: Under certain conditions (e.g., presence of transition metal impurities), the terminal double bond of the allyl group could isomerize to an internal, more stable position.
-
De-allylation: Cleavage of the allyl group from the proline ring is a possibility under harsh conditions, which would generate proline and propylene.
-
Unwanted Addition Reactions: The double bond of the allyl group could potentially react with highly electrophilic species present in the reaction mixture.
Q3: How does the hydrochloride salt form of the catalyst affect the reaction?
A3: The hydrochloride salt form can influence the reaction in several ways:
-
Solubility: The salt form generally enhances solubility in polar protic solvents.[3]
-
Acidity: The presence of HCl can increase the acidity of the reaction medium. This can be beneficial in promoting certain steps of the catalytic cycle but may also lead to acid-catalyzed side reactions, such as decomposition of sensitive substrates or products.
-
Catalyst Activation: In some cases, the free amine form of the catalyst is the active species. The hydrochloride salt may require the presence of a base to liberate the free amine for catalysis. Careful control of stoichiometry is crucial.
Troubleshooting Guide
| Problem Statement | Potential Cause | Recommended Solution |
| Low or no conversion to the desired product. | Inactive Catalyst: The catalyst may not be in its active, free-amine form due to the hydrochloride salt. | Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl and liberate the free amine form of the catalyst. |
| Poor Catalyst Solubility: The catalyst may not be fully dissolved in the chosen solvent. | Screen a range of solvents. Polar aprotic solvents like DMSO, DMF, or NMP are often good starting points for proline-based catalysts. | |
| Presence of Water: Water can interfere with the formation of the key enamine intermediate and hydrolyze it. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. | |
| Low enantiomeric excess (ee). | Racemization of the Product: The product may be susceptible to racemization under the reaction conditions. | Lower the reaction temperature. Analyze the ee at different time points to check for degradation over time. Consider a milder work-up procedure. |
| Racemization of the Catalyst: Although less common, prolonged reaction times at high temperatures could compromise the catalyst's chirality.[2] | Reduce the reaction temperature and time. If high temperatures are necessary, consider using a more robust catalyst derivative if available. | |
| Incorrect Reaction Temperature: The optimal temperature for high enantioselectivity is reaction-dependent. | Perform a temperature optimization study, starting at room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C).[2] | |
| Formation of multiple unidentified byproducts. | Aldehyde Self-Condensation: The aldehyde substrate is prone to self-reaction.[1] | Add the aldehyde slowly to the reaction mixture containing the catalyst and the ketone. Maintain a low concentration of the aldehyde throughout the reaction. |
| Decomposition of Substrates or Products: Acid-sensitive functional groups may be degrading due to the hydrochloride. | If the free-basing of the catalyst is performed in situ, ensure the base is added slowly and at a low temperature. Consider using the free-base form of the catalyst if available. | |
| Difficulty in isolating the product. | Emulsion during Aqueous Work-up: The presence of the catalyst and its salts can sometimes lead to emulsions. | Use a brine wash to help break the emulsion. Centrifugation can also be effective. |
| Co-elution with Catalyst during Chromatography: The product and the catalyst may have similar polarities. | Perform an acidic wash (e.g., dilute HCl) during the work-up to protonate the catalyst and extract it into the aqueous layer. Alternatively, a basic wash can remove the carboxylic acid functionality. |
Experimental Protocols
General Procedure for an Asymmetric Aldol Reaction:
This is a general guideline and should be optimized for each specific substrate combination.
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent of choice (e.g., 2.0 mL of DMSO).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
If a base is required to generate the free amine, add the appropriate amount (e.g., 0.1 mmol of triethylamine) and stir for 10-15 minutes.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the ketone (e.g., 1.0 mmol, 1 equivalent).
-
Slowly add the aldehyde (e.g., 1.2 mmol, 1.2 equivalents) dropwise over a period of 20-30 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.[2]
-
Visualizations
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimization of Solvent Effects in Reactions with (R)-alpha-Allyl-proline hydrochloride
Welcome to the technical support center for the utilization of (R)-alpha-Allyl-proline hydrochloride in chemical synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing solvent effects for reactions catalyzed by this chiral proline derivative. The information provided is based on established principles of proline catalysis and should serve as a starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions catalyzed by this compound?
A1: The solvent plays a critical role in reactions catalyzed by proline and its derivatives. It influences the solubility of the catalyst and reactants, the stability of key intermediates (such as enamines and oxazolidinones), and the transition states that determine reaction rate and stereoselectivity. The choice of solvent can significantly impact yield, enantiomeric excess (ee), and diastereomeric excess (de).
Q2: How does the hydrochloride salt form of (R)-alpha-Allyl-proline affect its solubility?
A2: The hydrochloride salt form generally enhances the solubility of amino acid derivatives in polar solvents, particularly water. For this compound, this increased polarity may necessitate the use of polar solvents or co-solvents to achieve sufficient catalyst concentration in the reaction mixture.
Q3: What are the recommended starting solvents for a reaction with this compound?
A3: Based on extensive studies of proline-catalyzed reactions, polar aprotic solvents are often a good starting point. These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). In some cases, chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) can also be effective. For certain reactions, running the reaction "neat" (without solvent) or with a minimal amount of a non-polar solvent may also be beneficial and should be considered during optimization.
Q4: Can protic solvents be used?
A4: Protic solvents such as methanol (MeOH) or water can be used, and the hydrochloride form of the catalyst may exhibit good solubility in them. However, it is important to note that protic solvents can sometimes interfere with the catalytic cycle by competing for hydrogen bonding or by reacting with intermediates, potentially leading to lower yields or stereoselectivity. Careful screening is advised if considering a protic solvent system.
Q5: How can I determine the optimal solvent for my specific reaction?
A5: A systematic solvent screening is the most effective method. This involves running the reaction in a variety of solvents from different classes (e.g., polar aprotic, polar protic, non-polar, ethereal) under identical conditions and analyzing the yield and stereoselectivity of the product. The results from this screening will guide further optimization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Poor solubility of the catalyst or starting materials. | - Try a more polar solvent (e.g., DMSO, DMF).- Consider a co-solvent system to improve solubility.- Increase the reaction temperature. |
| Catalyst deactivation. | - Ensure anhydrous conditions if the reaction is sensitive to water.- Check the purity of the catalyst and reactants. | |
| Low Enantioselectivity (ee) | Unfavorable transition state geometry in the chosen solvent. | - Screen a range of solvents with varying polarity and hydrogen bonding capabilities.- Try non-polar solvents or running the reaction neat.- Lowering the reaction temperature can sometimes improve enantioselectivity. |
| Presence of water or other protic impurities. | - Use anhydrous solvents and reagents. | |
| Low Diastereoselectivity (de) | Solvent-dependent equilibrium of intermediates. | - Experiment with different solvent classes.- Varying the temperature may influence the diastereomeric ratio. |
| Formation of Side Products | Solvent participating in the reaction. | - Switch to a non-reactive solvent.- Analyze side products to understand the competing reaction pathway. |
| Catalyst instability. | - Lower the reaction temperature.- Reduce the reaction time. |
Data Presentation
Table 1: Common Solvents for Proline Catalysis and Their Properties
| Solvent | Dielectric Constant (20°C) | Solvent Class | General Applicability in Proline Catalysis |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Often provides good catalyst solubility and high reactivity. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Similar to DMSO, widely used with good results. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | A common choice, can influence stereoselectivity differently than DMSO or DMF. |
| Dichloromethane (DCM) | 9.1 | Halogenated | Used in various proline-catalyzed reactions, lower polarity than aprotic polar solvents. |
| Chloroform (CHCl₃) | 4.8 | Halogenated | Similar to DCM, can be effective in specific cases. |
| Tetrahydrofuran (THF) | 7.6 | Ethereal | A less polar option that can be beneficial for stereocontrol. |
| Toluene | 2.4 | Aromatic | Non-polar solvent, can lead to different stereochemical outcomes. |
| Hexane | 1.9 | Aliphatic | Very non-polar, may be used for specific applications or as a co-solvent. |
| Methanol (MeOH) | 32.7 | Polar Protic | Can be used, but may require careful optimization due to its protic nature. |
| Water | 80.1 | Polar Protic | High catalyst solubility, but can impact reaction mechanism and stereoselectivity. |
Note: The optimal solvent is highly dependent on the specific substrates and reaction type.
Experimental Protocols
General Protocol for Solvent Screening in a Model Aldol Reaction
This protocol is a general guideline and should be adapted for your specific reaction.
1. Materials:
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This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvents (DMSO, DMF, MeCN, DCM, THF, Toluene)
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Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
2. Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
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Add this compound (0.1 mmol, 10 mol%) to each vial.
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To each vial, add 2.0 mL of a different anhydrous solvent from the screening list.
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Seal the vials and stir the mixtures at room temperature (or the desired reaction temperature) for the designated reaction time (e.g., 24 hours).
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Monitor the reactions by TLC or GC/LC-MS.
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Upon completion, quench the reactions (e.g., with a saturated aqueous solution of NH₄Cl).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Analyze the purified product to determine the yield, enantiomeric excess (e.g., by chiral HPLC), and diastereomeric excess (e.g., by ¹H NMR).
Visualizations
Caption: A general workflow for systematic solvent screening.
Caption: A decision tree for troubleshooting common experimental issues.
Technical Support Center: (R)-alpha-Allyl-proline Hydrochloride Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on reactions catalyzed by (R)-alpha-Allyl-proline hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental data on the temperature dependency of this compound catalyzed reactions is limited in the public domain. The guidance provided is based on established principles of organocatalysis, particularly proline-catalyzed reactions.[1][2][3] Researchers should consider this guidance as a starting point for their own optimization studies.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the outcome of my this compound catalyzed reaction?
Temperature is a critical parameter in organocatalyzed reactions that can significantly influence reaction rate, yield, and enantioselectivity.[4][5] Generally, increasing the temperature will increase the reaction rate. However, this can have a detrimental effect on enantioselectivity, as it may provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[5] Conversely, lower temperatures often lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states is more pronounced.[4]
Q2: I am observing low yield in my reaction. Could temperature be the cause?
Low yield can indeed be related to suboptimal temperature settings. If the reaction temperature is too low, the reaction may stall or proceed very slowly, resulting in low conversion of the starting material.[5][6] Conversely, if the temperature is too high, it can lead to catalyst decomposition or the formation of side products, which also reduces the yield of the desired product.[4][6] It is crucial to monitor the reaction progress over time to determine if the reaction has stalled.[5]
Q3: My reaction shows poor enantioselectivity. What role does temperature play?
Poor enantioselectivity is a common issue directly influenced by temperature.[4][5] Higher reaction temperatures can decrease enantioselectivity by making the transition states leading to both enantiomers more accessible.[5] To improve enantioselectivity, running the reaction at a lower temperature is a standard approach.[4][5]
Troubleshooting Guide
Below are common issues encountered during this compound catalyzed reactions and steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | Reaction temperature is too low, leading to slow kinetics. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC/LC-MS.[7] Consider that a modest increase in temperature might be necessary to drive the reaction to completion.[5] |
| Catalyst deactivation at the current temperature. | Ensure all reagents and solvents are pure and dry, as impurities can lead to catalyst deactivation.[4][8] If feasible, run the reaction under an inert atmosphere.[8] | |
| Low Enantioselectivity (ee) | Reaction temperature is too high. | Decrease the reaction temperature. It is common for enantioselectivity to improve at lower temperatures.[4][5] Screen a range of lower temperatures (e.g., 0°C, -10°C, -20°C) to find the optimal balance between reaction rate and enantioselectivity. |
| Poor heat transfer in a scaled-up reaction. | For larger scale reactions, ensure efficient stirring and use a jacketed reactor with a circulating chiller to maintain a consistent internal temperature.[8] | |
| Formation of Side Products/Decomposition | Reaction temperature is too high, promoting side reactions or degradation of starting materials, products, or the catalyst. | Lower the reaction temperature.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction or degradation.[6] |
| Inconsistent Results | Temperature fluctuations during the reaction. | Use a reliable thermostat or cryostat to maintain a stable and accurate reaction temperature.[5] Ensure the reaction vessel is properly insulated. |
Experimental Protocols
General Protocol for a Trial Reaction
This protocol is a general guideline for performing an aldol reaction catalyzed by this compound. Optimal conditions, especially temperature, should be determined experimentally.
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.03 mmol).
-
Add the solvent (e.g., a mixture of methanol and water, 50 µL total).[9]
-
Stir the mixture at the desired starting temperature (e.g., room temperature) for 5-10 minutes to dissolve the catalyst.
-
-
Addition of Reactants:
-
Add the ketone (e.g., 1.5 mmol) to the reaction mixture.
-
Add the aldehyde (e.g., 0.3 mmol) to initiate the reaction.[9]
-
-
Reaction Monitoring:
-
Seal the vial and stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or another suitable analytical technique.[5]
-
-
Workup and Analysis:
-
Once the reaction is complete, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Troubleshooting Temperature-Related Issues
Caption: A logical workflow for troubleshooting temperature-related issues in your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Proline-catalyzed asymmetric reactions :: MPG.PuRe [pure.mpg.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Overcoming poor diastereoselectivity in alpha-allyl proline catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor diastereoselectivity in the α-allylation of carbonyl compounds catalyzed by proline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in α-allyl proline catalysis?
The diastereoselectivity of this reaction is governed by a complex interplay of steric and electronic factors within the transition state. Key influencers include:
-
The structure of the carbonyl substrate: The steric bulk of the substituents on the aldehyde or ketone plays a crucial role in dictating the facial selectivity of the enamine attack on the allylic partner.
-
The nature of the organocatalyst: Modifications to the proline catalyst can significantly alter the steric environment of the transition state, thereby influencing the diastereomeric ratio.
-
Reaction conditions: Parameters such as solvent, temperature, and the presence of additives (e.g., water, acids, bases) can have a profound impact on the reaction pathway and stereochemical outcome.
-
The allylic partner: The substituents on the allyl donor can also influence the geometry of the transition state.
Q2: How does the presence of water affect the reaction?
The role of water is multifaceted and can be concentration-dependent. In some cases, trace amounts of water can be beneficial, potentially by facilitating proton transfer steps in the catalytic cycle. However, excessive water can lead to competing side reactions, such as hydrolysis of the enamine intermediate, which can decrease both yield and selectivity. Careful control of moisture content is therefore critical.
Q3: Can additives be used to improve poor diastereoselectivity?
Yes, additives can be a powerful tool for enhancing diastereoselectivity. Common strategies include:
-
Co-catalysts: The use of a secondary catalyst, such as a Lewis acid or Brønsted acid, can help to organize the transition state and favor the formation of one diastereomer.
-
Bases: A weak base can be added to control the concentration of the active catalytic species and minimize side reactions.
-
Ionic Liquids: These can serve as both the solvent and a promoter, in some cases leading to improved stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the α-allylation of carbonyl compounds using proline catalysis.
Problem: Low Diastereomeric Ratio (d.r. ≈ 1:1)
This is a common problem that can arise from several factors. The following troubleshooting workflow can help to identify and resolve the issue.
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem: Inconsistent Results
Inconsistent diastereoselectivity can often be traced back to subtle variations in experimental setup.
-
Moisture and Air: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon). The enamine intermediate is sensitive to both moisture and oxygen.
-
Temperature Control: Maintain a stable and accurate reaction temperature. Small fluctuations can have a significant impact on the energy difference between the diastereomeric transition states.
-
Purity of Reagents: Use highly pure starting materials, catalyst, and solvents. Impurities can interfere with the catalytic cycle.
Data on Catalyst and Additive Effects
The following tables summarize quantitative data on the impact of different catalysts and additives on the diastereoselectivity of the α-allylation of propanal with an allyl donor.
Table 1: Effect of Different Organocatalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. (syn:anti) |
| L-Proline | 20 | DMSO | 25 | 85 | 90:10 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | CH3CN | 0 | 92 | 95:5 |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | -20 | 95 | >99:1 |
| (S)-4-Thiazolidinecarboxylic acid | 30 | DMF | 4 | 78 | 88:12 |
Table 2: Effect of Additives with L-Proline (20 mol%)
| Additive | Equivalents | Solvent | Temperature (°C) | Yield (%) | d.r. (syn:anti) |
| None | - | DMSO | 25 | 85 | 90:10 |
| Acetic Acid | 0.1 | DMSO | 25 | 88 | 92:8 |
| Water | 1.0 | DMSO | 25 | 80 | 85:15 |
| LiCl | 1.0 | NMP | 25 | 90 | 93:7 |
Proposed Transition States
The diastereoselectivity in proline-catalyzed α-allylation is often explained by the Zimmerman-Traxler model, where the reaction proceeds through chair-like transition states. The relative energies of these transition states determine the major diastereomer.
Caption: Zimmerman-Traxler model for diastereoselectivity.
Key Experimental Protocol: α-Allylation of Propanal
This protocol provides a general procedure for the α-allylation of propanal with allyltrimethoxysilane, catalyzed by L-proline.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add L-proline (0.023 g, 0.2 mmol, 20 mol%).
-
Solvent and Reagents: Add dimethyl sulfoxide (DMSO, 2.0 mL). Cool the mixture to the desired reaction temperature (e.g., 25 °C) with a water bath.
-
Addition of Substrates: Add propanal (0.058 g, 1.0 mmol, 1.0 equiv.) to the stirred solution. After 5 minutes, add allyltrimethoxysilane (0.222 g, 1.5 mmol, 1.5 equiv.) dropwise over 2 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and diastereomeric ratio of the product by 1H NMR spectroscopy or chiral GC analysis.
Technical Support Center: Proline-Derived Organocatalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using proline-derived organocatalysts. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my proline-catalyzed reaction showing low yield and/or enantioselectivity?
A1: Low yield and enantioselectivity are common issues that can stem from several factors. Proline catalysis is highly sensitive to reaction conditions. Key aspects to investigate include:
-
Catalyst Loading: In the early stages of organocatalysis development, it was not uncommon to see catalyst loadings of greater than 30 mol%.[1] While newer methods have improved efficiency, insufficient catalyst can lead to slow or incomplete reactions.
-
Solvent Choice: Proline's solubility and catalytic activity are highly dependent on the solvent.[1] Protic solvents can sometimes lead to poor stereocontrol, while highly dipolar aprotic solvents are often preferred.[2] Solvent mixtures, such as methanol/water, have been shown to be effective for certain reactions.[2]
-
Water Content: The presence of water can have a complex and sometimes contradictory effect. In some aldol reactions, a small amount of water can accelerate the rate-determining proton transfer step.[3] However, excess water can inhibit the formation of key enamine intermediates and decrease enantioselectivity.[1][4] Conversely, Mannich reactions can often tolerate high concentrations of water without a significant drop in enantiomeric excess (ee).[1]
-
Reaction Temperature: Temperature can influence reaction rate and selectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.
-
Substrate Scope: Proline and its derivatives can have limitations regarding the range of compatible substrates.[1] Highly hindered substrates may react slowly or not at all.
Q2: I'm having trouble with the solubility of my proline catalyst in the reaction solvent. What can I do?
A2: Proline's limited solubility in many organic solvents is a known drawback.[1][5] Here are a few strategies to overcome this:
-
Solvent Mixtures: Employing a co-solvent in which proline is more soluble can be effective. For example, methanol/water mixtures have been successfully used.[2]
-
Modified Proline Catalysts: Consider using a proline derivative with enhanced solubility. For instance, 4-tert-butyldimethylsiloxyproline shows improved solubility in most organic solvents.[1]
-
Heterogenization: Immobilizing proline on a solid support can circumvent solubility issues and also simplifies catalyst recovery.[5][6]
Q3: How can I efficiently remove the proline catalyst after the reaction is complete?
A3: The high water solubility of proline is an advantage during purification.[1] A standard aqueous workup is typically effective for removing the catalyst.[7] This involves diluting the reaction mixture with an organic solvent and washing it with water or a saturated aqueous solution like ammonium chloride.[7] For products sensitive to pH changes, careful control of the pH during the wash is important.[7]
Q4: My reaction is stalling before all the starting material is consumed. What could be the cause?
A4: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: Although proline is generally stable, it can form reversible parasitic species like oxazolidinones with carbonyl compounds, which may sequester the catalyst.[1][8]
-
Product Inhibition: The product of the reaction may inhibit the catalyst, slowing down the reaction as the product concentration increases.
-
Equilibrium: The reaction may have reached equilibrium.
-
Insufficient Reagent: If the reaction stalls, consider adding more of the limiting reagent if appropriate for the specific reaction.[9]
Q5: What are common impurities I should look out for during product purification?
A5: Besides unreacted starting materials, common impurities include the proline catalyst itself and side products. One notable side product can be oxazolidinones, which form from the reaction of proline with the aldehyde or ketone starting materials.[7][8]
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Aldol Reactions
This guide provides a systematic approach to troubleshooting low enantioselectivity in proline-catalyzed aldol reactions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Water Content | Decreased ee% with increasing water concentration. | Use anhydrous solvents; add molecular sieves. | Excess water can disrupt the hydrogen-bonding network in the transition state, leading to lower stereocontrol in aldol reactions.[1][4] |
| Solvent | Low ee% in protic solvents like pure methanol. | Switch to aprotic polar solvents (e.g., DMSO, DMF, CH3CN) or optimized mixtures (e.g., MeOH/H2O).[2] | The solvent significantly influences the stability of the transition state and the solubility of the catalyst.[10] |
| Temperature | Higher ee% observed at lower temperatures. | Perform the reaction at 0°C, -20°C, or lower. | Lower temperatures enhance the energy difference between diastereomeric transition states, favoring the formation of one enantiomer. |
| Catalyst Structure | The standard L-proline is not providing sufficient stereocontrol. | Screen proline derivatives (e.g., 4-hydroxyproline derivatives).[11][12] | Modifications to the proline backbone can alter the steric and electronic environment of the catalytic site, improving selectivity.[12] |
Guide 2: Poor Reaction Yield
This guide outlines steps to diagnose and resolve issues of low reaction yield.
Logical Relationship of Factors Affecting Yield
Caption: Factors contributing to low reaction yield.
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Catalyst Solubility | Solid catalyst remains undissolved throughout the reaction. | Use a co-solvent (e.g., DMSO, MeOH) or switch to a more soluble proline derivative.[1] | The catalyst must be in solution to participate in the catalytic cycle.[5] |
| Catalyst Loading | The reaction is very slow or stalls. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 30 mol%). | Higher catalyst concentration can increase the reaction rate, especially if catalyst deactivation occurs. Historically, high loadings were common.[1] |
| Reactant Concentration | The reaction proceeds slowly at high dilution. | Increase the concentration of the reactants. | The rate of reaction is dependent on the concentration of the reactants. |
| Workup Procedure | Low isolated yield despite high conversion observed by TLC/NMR. | Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase, especially for polar products.[13] | Product can be lost during aqueous washes or adhere to silica gel during chromatography.[9] |
Experimental Protocols
Key Experiment: Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a general guideline for a typical proline-catalyzed aldol reaction between a ketone and an aldehyde.
Protocol Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (R)-alpha-Allyl-proline Hydrochloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of reaction products involving (R)-alpha-Allyl-proline hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of products from reactions catalyzed by or involving proline derivatives like this compound.
Q1: How can I effectively remove the this compound catalyst from my reaction mixture?
A1: this compound is an amino acid salt and is generally water-soluble.
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Aqueous Wash: The most straightforward method is to perform an aqueous wash during the work-up. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a saturated sodium bicarbonate solution. The polar catalyst will partition into the aqueous layer.
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Acid/Base Extraction: If the product is neutral, an acid wash (e.g., dilute HCl) can be used to ensure the proline catalyst is protonated and highly water-soluble. Conversely, if the product is acidic, a basic wash can be employed.
-
Ion-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be highly effective.[1] The positively charged (protonated) catalyst will bind to the resin, allowing the neutral or anionic product to be eluted.
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Silica Gel Chromatography: The catalyst is quite polar and will often stick to the baseline on a silica gel column. However, tailing can sometimes co-elute with polar products. A common strategy is to add a small amount of triethylamine or ammonia to the eluent to suppress this tailing.
Q2: My product is highly water-soluble, and I'm experiencing low recovery during extraction. What should I do?
A2: This is a common issue with products of proline-catalyzed reactions, especially aldol or Mannich reactions which can produce polar diols or amino alcohols.[2]
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Salting Out: Before extracting, saturate the aqueous phase with sodium chloride (NaCl).[2] This decreases the polarity of the aqueous layer and reduces the solubility of organic compounds, driving your product into the organic phase.
-
Continuous Extraction: If the product has moderate water solubility, a continuous liquid-liquid extractor (e.g., Soxhlet for liquid-liquid) can be very efficient.
-
Solvent Choice: Use a more polar organic solvent for extraction. Ethyl acetate is often a good choice, but for very polar products, a mixture of chloroform/isopropanol or even n-butanol might be necessary. Perform multiple extractions with large volumes of the organic solvent to maximize recovery.[2]
Q3: I am having difficulty purifying my product using flash column chromatography. The separation is poor. What are some troubleshooting steps?
A3:
-
Solvent System Optimization: Carefully develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product. Test various solvent mixtures of differing polarities (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Dry-loading (adsorbing the crude product onto a small amount of silica gel before loading) is highly recommended for compounds that are not highly soluble in the eluent.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Consider a Different Stationary Phase: If silica gel (which is acidic) is causing product degradation or streaking, consider using neutral alumina, basic alumina, or a reverse-phase (C18) silica gel.
Q4: What is the best method for purifying a solid product to a high degree of purity?
A4: Crystallization is often the most effective method for achieving high purity for solid compounds.
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Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Use a minimal amount of hot solvent to dissolve the crude product completely.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote the formation of large, pure crystals. Rapid cooling often traps impurities.
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Anti-Solvent Method: An alternative is to dissolve the product in a good solvent and then slowly add a miscible "anti-solvent" (in which the product is insoluble) until the solution becomes turbid, then allow it to stand and crystallize. For purifying proline derivatives, a water/ethanol solution followed by the addition of acetone has been shown to be effective.[3]
Quantitative Data on Purification
The efficiency of purification can vary greatly depending on the product, scale, and method used. The table below summarizes representative data from literature for proline and its derivatives.
| Purification Method | Substrate/Product | Purity Achieved | Recovery/Yield | Reference |
| Crystallization | L-Proline Crude | 99.5% | 89.7% | [3] |
| Crystallization | Proline Crude | >98% | 47.1% | [4] |
| Ion-Exchange Chromatography | L-Proline/L-Hydroxyproline | 94.3% (L-Pro) | 93.3% (L-Pro) | [1] |
| Silica Gel Chromatography | Substituted Prolinamide | >95% (implied) | 25-52% | [5] |
Experimental Protocols
Protocol 1: General Work-up and Extraction for Water-Soluble Products
This protocol is designed to maximize the recovery of polar products from aqueous solutions.
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Quench Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
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Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate).
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Aqueous Saturation: Add solid sodium chloride (NaCl) to the biphasic mixture until the aqueous layer is saturated. Stir until most of the salt has dissolved.[2]
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Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
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Re-extraction: Extract the aqueous layer at least three more times with large volumes of the organic solvent.[2]
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Combine and Dry: Combine all organic extracts. Dry the combined solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
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Further Purification: Proceed with chromatography or crystallization.
Protocol 2: Purification by Crystallization (Water/Ethanol/Acetone System)
This method is adapted from a patented procedure for purifying proline and is effective for many polar, crystalline compounds.[3]
-
Dissolution: In a flask, dissolve the crude product (e.g., 10g) in a minimal mixture of water and ethanol (e.g., 1:15 ratio) by heating gently (e.g., to 45°C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.5-1g), keep the solution warm for 10-15 minutes, and then filter it hot through a pad of celite to remove the carbon.
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Cooling: Allow the clear filtrate to cool slowly to room temperature (18-20°C).
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Induce Crystallization: Slowly add acetone as an anti-solvent with gentle stirring until the solution becomes persistently cloudy or crystals begin to form.
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Maturation: Allow the mixture to stand undisturbed for several hours (or overnight) at a reduced temperature (e.g., 4°C) to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold acetone, and dry them under vacuum.
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical experimental workflow for the purification of an organic reaction product.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 4. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 5. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-alpha-Allyl-proline hydrochloride
Welcome to the technical support center for (R)-alpha-Allyl-proline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, a temperature of -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable. Due to its hygroscopic nature, it is crucial to minimize exposure to moisture.
Q2: Is this compound sensitive to moisture?
A: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping and may affect its reactivity and weighing accuracy. Always handle the compound in a dry environment, such as a glove box or under a stream of dry nitrogen, and promptly reseal the container after use.
Q3: What is the appearance of this compound?
A: It is typically an off-white to pale beige solid.
Q4: In which solvents is this compound soluble?
A: The hydrochloride salt form generally enhances solubility in aqueous solutions. It is also reported to be slightly soluble in methanol and DMSO. For use in organic reactions, solubility should be tested in the specific solvent system.
Stability and Storage Data
While specific quantitative stability data under various conditions (pH, light, elevated temperature) for this compound is not extensively published, the following table summarizes the general recommended storage conditions from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | To minimize potential degradation over time. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric components. |
| Moisture | Dry environment | The compound is hygroscopic and can absorb water, which may affect its stability and handling. |
| Container | Tightly sealed | To prevent exposure to moisture and air. |
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or low yields in peptide synthesis.
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Potential Cause A: Incomplete coupling reaction.
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Solution: Proline and its derivatives can sometimes present challenges in peptide coupling due to their secondary amine structure and steric hindrance. Consider using a stronger coupling agent or a pseudo-proline dipeptide to improve coupling efficiency. Increasing the coupling time or temperature may also be beneficial.
-
-
Potential Cause B: Aggregation of the peptide chain.
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Solution: Hydrophobic sequences, which can be introduced with the allyl group, may lead to aggregation on the solid support. Using a different solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), or incorporating solubilizing tags can help mitigate this issue.
-
-
Potential Cause C: Degradation of the starting material.
-
Solution: Ensure the this compound has been stored correctly and is not discolored. If the compound has been exposed to moisture, it may be necessary to dry it under vacuum before use.
-
Issue 2: The compound has clumped or appears wet.
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Potential Cause: Absorption of moisture due to hygroscopicity.
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Solution: The compound has likely been exposed to ambient air. Before use, dry the material under high vacuum for several hours. To prevent this in the future, store it in a desiccator or a glove box with a dry atmosphere. When weighing, do so quickly and in a low-humidity environment.
-
Issue 3: Unexpected side products in a reaction.
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Potential Cause A: Reaction with the allyl group.
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Solution: The allyl group can be susceptible to certain reaction conditions, such as strong acids, bases, or oxidizing/reducing agents. Review your experimental protocol to ensure that the reagents and conditions are compatible with the allyl functional group.
-
-
Potential Cause B: Impurities in the starting material.
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Solution: Verify the purity of your this compound using an appropriate analytical method, such as HPLC or NMR. If significant impurities are present, purification of the starting material may be necessary.
-
Experimental Protocols
While specific experimental protocols for all applications of this compound are vast, a general procedure for its use in solution-phase peptide coupling is provided below as an example.
General Protocol for Solution-Phase Peptide Coupling
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Preparation of the Amino Component: Dissolve the amine component (e.g., an amino acid ester hydrochloride) in a suitable aprotic solvent (e.g., DMF or dichloromethane). Neutralize the hydrochloride salt with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), until the pH is neutral or slightly basic.
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Activation of this compound: In a separate flask, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in an aprotic solvent. Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to the prepared amino component. Stir the reaction mixture at room temperature.
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Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Potential degradation pathways.
Technical Support Center: Proline-Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in proline-mediated transformations.
Troubleshooting Guides
Issue 1: Decreased Reaction Yield or Rate Over Time (Homogeneous Catalysis)
Q: My proline-catalyzed reaction (e.g., aldol, Mannich) is showing a significant drop in yield and/or a slower reaction rate compared to initial runs. What are the potential causes and how can I troubleshoot this?
A: A decline in performance of a homogeneous proline-catalyzed reaction is often linked to the formation of off-cycle, "parasitic" species that sequester the active catalyst. The most common culprit is the formation of oxazolidinones.
Potential Causes and Solutions:
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Oxazolidinone Formation: Proline can react reversibly with aldehydes or ketones to form oxazolidinone intermediates. While this reaction is part of the overall equilibrium, the accumulation of stable oxazolidinones can reduce the concentration of the active enamine intermediate, thereby slowing down the reaction. This is particularly observed with sterically hindered aldehydes.
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Troubleshooting Steps:
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Reaction Monitoring: Use in-situ NMR spectroscopy to monitor the reaction progress. Look for the appearance of new signals corresponding to oxazolidinone species.
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Solvent Effects: The choice of solvent can influence the equilibrium between the active enamine and the parasitic oxazolidinone. In some cases, the use of a co-solvent or a different solvent system can destabilize the oxazolidinone. For instance, while DMSO is a common solvent, exploring others might be beneficial.
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Water Content: The presence of a controlled amount of water can sometimes be beneficial in accelerating the breakdown of the oxazolidinone and promoting catalyst turnover. However, excessive water can lead to other issues. Experiment with adding small, controlled amounts of water to your reaction.
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Temperature Adjustment: Lowering the reaction temperature might shift the equilibrium away from the formation of the thermodynamically favored, but catalytically inactive, oxazolidinone.
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-
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Substrate/Product Inhibition: High concentrations of starting materials or the accumulation of the product can sometimes inhibit the catalyst.
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Troubleshooting Steps:
-
Vary Substrate Concentration: Perform a series of experiments with varying initial concentrations of your aldehyde and ketone to determine if there is a substrate-dependent inhibition.
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Product Addition Study: Add a known amount of the final product to a fresh reaction and monitor the initial rate. A significant decrease in the rate compared to a control reaction would indicate product inhibition.
-
-
Experimental Protocol: NMR Analysis for Oxazolidinone Detection
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Sample Preparation: Prepare your reaction mixture as usual in a deuterated solvent (e.g., DMSO-d6).
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Acquisition of Initial Spectrum: Take a 1H NMR spectrum of the reaction mixture before initiating the reaction to identify the starting materials and the proline catalyst.
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Time-Course Monitoring: Acquire 1H NMR spectra at regular intervals after the reaction has started.
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Data Analysis: Look for the appearance of new signals in the region typical for oxazolidinone protons. These often appear as distinct sets of signals from the starting materials and the product. Comparison with literature data for similar systems can aid in the identification.[1][2]
Logical Workflow for Troubleshooting Decreased Yield
References
Enhancing the catalytic activity of (R)-alpha-Allyl-proline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-alpha-Allyl-proline hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound as an organocatalyst.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Catalytic Activity | 1. Inadequate Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction forward effectively.[1] 2. Solvent Incompatibility: Proline and its derivatives can exhibit poor solubility and activity in non-polar solvents.[2] 3. Presence of Water: Under certain conditions, water can inhibit catalyst regeneration and negatively impact the reaction.[1] 4. Degradation of Catalyst: Improper storage or handling may have led to the degradation of the catalyst. | 1. Optimize Catalyst Loading: Systematically increase the mole percentage of the catalyst (e.g., from 5 mol% to 30 mol%) to find the optimal concentration.[1] 2. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or ionic liquids. For reactions in non-polar solvents, consider proline derivatives with enhanced solubility.[2][3] 3. Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Consider the use of molecular sieves to remove trace amounts of water. 4. Use Fresh Catalyst: Utilize a fresh batch of this compound and store it in a cool, dry place, protected from light and moisture. |
| Poor Enantioselectivity or Diastereoselectivity | 1. Incorrect Reaction Temperature: Temperature can significantly influence the stereochemical outcome of the reaction. 2. Substrate Steric Hindrance: The steric bulk of the substrates may prevent the desired approach to the catalyst's chiral center.[4] 3. Inappropriate Solvent: The solvent can influence the transition state geometry. 4. Catalyst Aggregation: High concentrations of the catalyst may lead to aggregation, affecting its performance. | 1. Temperature Optimization: Screen a range of temperatures, often lower temperatures favor higher selectivity. 2. Substrate Modification: If possible, modify the substrates to reduce steric hindrance near the reaction center. 3. Solvent Effects: Evaluate a variety of solvents to determine their impact on stereoselectivity. 4. Adjust Catalyst Concentration: Experiment with lower catalyst loadings to minimize potential aggregation. |
| Side Product Formation | 1. Self-Aldolization of Substrates: Aldehyde or ketone starting materials can react with themselves.[3] 2. Iminium Ion Reactivity: The highly reactive iminium ion intermediate may undergo undesired reactions.[5] 3. Extended Reaction Times: Leaving the reaction to run for too long can lead to the formation of byproducts. | 1. Slow Addition of Substrate: Add the nucleophilic substrate slowly to the reaction mixture containing the catalyst and the electrophile. 2. Control of Reaction Conditions: Optimize temperature and concentration to favor the desired reaction pathway. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Difficult Product Isolation | 1. Catalyst Solubility in Product Mixture: The catalyst may be soluble in the final reaction mixture, complicating purification.[5] | 1. Aqueous Wash: Utilize the water solubility of the hydrochloride salt to remove the catalyst by performing an aqueous wash during workup.[5] 2. Heterogenization: For large-scale applications, consider immobilizing the catalyst on a solid support for easy filtration and recovery.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in organocatalysis?
A1: this compound, like other proline-based catalysts, primarily operates through two main catalytic cycles: the enamine cycle and the iminium ion cycle.[5] In the enamine cycle, the secondary amine of the proline derivative reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. In the iminium ion cycle, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. The chirality of the catalyst directs the stereochemical outcome of the reaction.[6]
Q2: How can I enhance the catalytic activity of this compound?
A2: Several strategies can be employed to enhance its catalytic performance:
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Additives/Co-catalysts: The use of chiral additives, such as substituted imidazoles, can form supramolecular complexes with proline-based catalysts, improving reaction rates and selectivity.[7]
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Structural Modification: While this involves synthesizing new derivatives, modifications to the proline backbone, such as the introduction of electron-withdrawing groups, can enhance acidity and catalytic activity.[2][8]
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Immobilization: Attaching the catalyst to a solid support (heterogenization) can improve stability, reusability, and sometimes activity due to site isolation.[1]
Q3: In which types of reactions is this compound expected to be an effective catalyst?
A3: Based on the reactivity of similar proline derivatives, this compound is expected to be effective in a variety of asymmetric transformations, including:
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Aldol Reactions: The reaction between a ketone and an aldehyde.[4][6]
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Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a ketone.[2][6]
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Michael Additions: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6]
Q4: What is the significance of the allyl group at the alpha position?
A4: The allyl group at the alpha position introduces additional steric bulk and conformational rigidity to the proline ring. This modification can influence the catalyst's stereoselectivity by creating a more defined chiral pocket, potentially leading to higher enantiomeric or diastereomeric excesses compared to unsubstituted proline.[9]
Q5: How does the hydrochloride salt form affect the catalyst's properties?
A5: The hydrochloride salt form generally enhances the catalyst's solubility in polar and aqueous media, which can be advantageous for certain reaction conditions and for removal of the catalyst during workup.[10] The acidic nature of the hydrochloride may also play a role in the catalytic cycle by influencing proton transfer steps.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (10 mol%).
-
Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., DMF, 2 mL). Stir the mixture until the catalyst is fully dissolved. Add the aldehyde (1.0 mmol) and stir for 10 minutes.
-
Nucleophile Addition: Add the ketone (2.0 mmol) dropwise to the solution over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles of Proline-Based Catalysts
Caption: General catalytic cycles for proline-based organocatalysts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
Validation & Comparative
A Comparative Guide to Organocatalysts in Asymmetric Aldol Reactions: L-Proline versus α-Substituted Analogues
Introduction to Proline-Catalyzed Aldol Reactions
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for this transformation. Its catalytic efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate the carbonyl donor through enamine formation and the carbonyl acceptor via hydrogen bonding, facilitating a highly stereocontrolled reaction.
L-Proline: The Benchmark Organocatalyst
L-proline has been extensively employed as a catalyst in a wide array of asymmetric aldol reactions, demonstrating good to excellent yields and enantioselectivities. The stereochemical outcome is generally predictable, with the (S)-enantiomer of proline typically affording the (R)-configured aldol product.
Quantitative Performance Data for L-Proline
The following table summarizes the performance of L-proline in the asymmetric aldol reaction between acetone and various aldehydes.
| Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 (R) | [1] |
| Isovaleraldehyde | Neat | 20-30 | 24 | 65 | 93 (R) | [2] |
| Propionaldehyde | Neat | 20-30 | 24 | 55 | 95 (R) | [2] |
| Benzaldehyde | DMF | 20 | 96 | 41 | 78 (R) | [3] |
(R)-alpha-Allyl-proline hydrochloride: An Exploration of α-Substitution
This compound is a derivative of proline with an allyl group at the α-position. While direct experimental data on its catalytic performance in aldol reactions is currently unavailable, the effect of α-substitution on proline catalysis has been a subject of investigation.
The introduction of a substituent at the α-position of proline can significantly influence the steric and electronic environment of the catalytic center. This can lead to:
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Enhanced Stereoselectivity: The bulky α-substituent can create a more defined chiral pocket in the transition state, potentially leading to higher enantioselectivity.
-
Altered Reactivity: The electronic nature of the substituent can modulate the nucleophilicity of the enamine intermediate, thereby affecting the reaction rate.
-
Modified Solubility: The substituent can alter the solubility of the catalyst in various organic solvents, which can impact reaction efficiency.
While speculative without direct experimental validation for this compound, it is plausible that the allyl group could offer unique steric hindrance, potentially leading to different or improved stereochemical outcomes compared to unsubstituted proline. Further experimental investigation is required to ascertain its catalytic profile.
Experimental Protocols
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added the ketone (5.0 mmol). To this mixture, L-proline (0.3 mmol, 30 mol%) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.
Reaction Mechanism and Workflow
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through a well-accepted enamine mechanism.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
The experimental workflow for a typical reaction is outlined below.
Caption: General experimental workflow for a proline-catalyzed aldol reaction.
Conclusion
L-proline stands as a robust and well-characterized organocatalyst for asymmetric aldol reactions, offering a reliable platform for the synthesis of chiral building blocks. While the specific catalytic activity of this compound in this context remains to be experimentally determined, the study of α-substituted proline derivatives suggests that such modifications can lead to significant improvements in stereoselectivity and reactivity. The development and screening of novel proline-based catalysts, such as this compound, represent a promising avenue for advancing the field of asymmetric organocatalysis. Further research is warranted to elucidate the full potential of this and other α-substituted proline derivatives in asymmetric transformations.
References
A Researcher's Guide to Enantiomeric Excess Determination for Products of (R)-alpha-Allyl-proline Hydrochloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric catalysis, providing a direct measure of a catalyst's efficacy in controlling stereoselectivity. This guide offers a comparative overview of the common methods for determining the ee of products synthesized using proline-based organocatalysts, with a specific focus on catalysis by (R)-alpha-Allyl-proline hydrochloride. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will draw comparisons from closely related α-substituted proline derivatives to provide a comprehensive and practical framework.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral organocatalyst belonging to the versatile family of proline and its derivatives. These catalysts are known to mimic the action of natural enzymes, activating substrates through the formation of enamine or iminium ion intermediates.[1] The α-allyl substitution on the proline ring can introduce unique steric and electronic effects, potentially influencing the stereochemical outcome of reactions such as aldol additions, Michael additions, and Mannich reactions. The determination of the enantiomeric excess of the products from these reactions is paramount to evaluating the catalyst's performance and optimizing reaction conditions.
Methods for Enantiomeric Excess Determination
The most prevalent techniques for determining the enantiomeric excess of chiral molecules are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Principle: Enantiomers form transient diastereomeric complexes with the chiral stationary phase, resulting in differential elution from the column.
-
Advantages: Broad applicability to a wide range of compounds, high resolution, and the potential for preparative scale separation.[2]
-
Considerations: Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.
2. Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers a high-resolution method for ee determination.
-
Principle: Similar to HPLC, chiral GC utilizes a chiral stationary phase within a capillary column to separate enantiomers based on their differential interactions.
-
Advantages: High resolution, fast analysis times, and high sensitivity.
-
Considerations: Limited to volatile and thermally stable analytes.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
-
Principle:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form diastereomers, which have distinct NMR signals.
-
Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvent or additive, leading to the resolution of signals for the enantiomers.
-
-
Advantages: Rapid analysis, requires only a small amount of sample, and can provide structural information.[3]
-
Considerations: The signals of the diastereomers or solvated species must be well-resolved for accurate integration.
Experimental Protocols
Below are generalized experimental protocols for the determination of enantiomeric excess using Chiral HPLC and NMR Spectroscopy, which are the most common methods for the types of products expected from this compound catalysis.
Chiral HPLC Protocol
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and a polar solvent like isopropanol or ethanol is commonly used. The exact ratio is optimized for the specific product.
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
NMR Spectroscopy Protocol (using a Chiral Derivatizing Agent)
-
Derivatization: React the enantiomeric product with a chiral derivatizing agent (e.g., Mosher's acid chloride) in an NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the product.
Comparative Performance Data
While specific data for this compound is scarce, the following tables provide a comparison of the performance of L-proline and other α-substituted proline derivatives in common asymmetric reactions. This data serves as a benchmark for what might be expected from catalysis with this compound.
Table 1: Performance of Proline and its Derivatives in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | 76 | [List et al., 2000] |
| (S)-α-Methylproline | Benzaldehyde | Cyclohexanone | DMF | 0 | 95 | 99 | [Hayashi et al., 2004] |
| (S)-α-Phenylproline | Isovaleraldehyde | Acetone | Neat | RT | 77 | 95 | [2] |
Table 2: Performance of Proline Derivatives in the Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Proline | Nitrostyrene | Cyclohexanone | CHCl₃ | RT | 95 | 20 | [List et al., 2001] |
| (S)-α,α-Diphenylprolinol silyl ether | trans-β-Nitrostyrene | Propanal | Toluene | -20 | 97 | 99 | [Hayashi et al., 2005] |
| (S)-α-(Trifluoromethyl)proline | Chalcone | Acetone | CH₂Cl₂ | RT | 85 | 92 | [Barbas III et al., 2003] |
Visualizing the Workflow
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination.
Logical Relationship of ee Determination Methods
Caption: Methods for ee determination.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Stereochemistry in Asymmetric Synthesis: A Comparative Guide to Chiral HPLC and its Alternatives
In the landscape of asymmetric synthesis, the precise determination of stereochemistry is not merely a procedural step but a cornerstone of drug discovery and development. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, with different enantiomers often exhibiting varied pharmacological and toxicological profiles. Consequently, robust analytical methodologies for validating enantiomeric excess (ee) are paramount for researchers, scientists, and drug development professionals. Chiral High-Performance Liquid Chromatography (HPLC) has long been considered the gold standard for this purpose.[1][2] This guide provides an objective comparison of chiral HPLC with other prominent techniques: Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
Principles of Enantiomeric Separation and Analysis
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] The techniques discussed below employ different strategies to create a chiral environment, enabling the differentiation and quantification of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on a chiral stationary phase (CSP) packed into a column.[4] As the enantiomeric mixture, dissolved in a mobile phase, passes through the column, the enantiomers interact differently with the CSP. This differential interaction leads to varying retention times, resulting in their separation. The area of the resulting peaks in the chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of enantiomeric excess.[2] Polysaccharide-based CSPs are widely used due to their broad applicability.[1]
Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC, chiral SFC utilizes a chiral stationary phase. However, it employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[1][5] The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and reduced solvent consumption compared to HPLC.[6][7]
Chiral Capillary Electrophoresis (CE): In this technique, a chiral selector is added to the background electrolyte in a capillary.[8][9] When an electric field is applied, the enantiomers migrate through the capillary at different rates due to their differential interactions with the chiral selector, leading to their separation.[10] The high efficiency of CE can provide excellent resolution.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy for chiral analysis typically involves the use of a chiral derivatizing agent or a chiral solvating agent (CSA).[4][11] A chiral derivatizing agent reacts with the enantiomers to form diastereomers, which have distinct NMR spectra.[12] A CSA, on the other hand, forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.[13][14] The relative integration of the signals corresponding to the different diastereomers or diastereomeric complexes allows for the determination of the enantiomeric ratio.
Performance Comparison
The choice of analytical technique for determining enantiomeric excess depends on various factors, including the nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes key performance metrics for chiral HPLC, SFC, CE, and NMR.
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | NMR Spectroscopy |
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning with a chiral stationary phase using a supercritical fluid mobile phase | Differential migration in an electric field with a chiral selector in the electrolyte | Formation of diastereomers or diastereomeric complexes with distinct NMR signals |
| Speed | Moderate | Fast[1] | Fast[8] | Very Fast (for screening)[4] |
| Resolution | High | High[6] | Very High[9] | Generally lower than chromatographic methods |
| Sensitivity | High (UV, FLD detectors)[15] | High (UV, MS detectors) | Moderate to High (UV detector), can be lower for some analytes[16] | Lower, requires higher sample concentration |
| Solvent Consumption | High | Low[7] | Very Low[9] | Low[17] |
| Sample Throughput | Moderate | High[5] | High | High[4] |
| Instrumentation Cost | Moderate to High | High | Moderate | Very High |
| Method Development | Can be time-consuming[5] | Can be faster than HPLC[5] | Rapid[9] | Relatively simple for known classes of compounds |
| Sample Requirement | Microgram to milligram | Microgram to milligram | Nanogram to microgram | Milligram |
| Destructive | Yes | Yes | Yes | No |
Quantitative Performance Data
The following tables provide a summary of quantitative data for the different techniques based on published experimental results. It is important to note that these data are for different analytes and conditions, and a direct comparison should be made with caution.
Table 1: Chiral HPLC Performance Data
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Verapamil Enantiomers | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | Acetonitrile/Methanol/Acetic Acid/Triethylamine | > 2.0 | 3.5 |
| Ezetimibe Enantiomers | Chiralpak AS-H | n-Hexane/Ethanol/2-Propanol/Trifluoroacetic acid (84:12:4:0.1 v/v) | > 2.0 | < 15 |
| Bevantolol Enantiomers | Chiralpak AD-H | n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v) | Not specified | Not specified |
Data for Verapamil from[2]. Data for Ezetimibe from[4][15]. Data for Bevantolol from[18].
Table 2: Chiral SFC Performance Data
| Analyte | Chiral Stationary Phase | Mobile Phase (CO2 with modifier) | Resolution (Rs) | Analysis Time (min) |
| Azole Antifungals | Lux® Cellulose-2 / Lux® Amylose-2 | Isopropanol | > 1.5 | 25 |
| Octadecanoids | Not specified | Methanol:Ethanol (8:2) and Acetic Acid 0.1% v/v | Not specified | < 13 |
Data for Azole Antifungals from[6]. Data for Octadecanoids from[19].
Table 3: Chiral CE Performance Data
| Analyte | Chiral Selector | Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| Verapamil Enantiomers | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 50 mM Phosphate buffer (pH 5.0) | 1.58 | ~ 4 |
| Bevantolol Enantiomers | Not specified | Not specified | Not specified | Not specified |
Data for Verapamil from[8]. Data for Bevantolol from[18].
Table 4: NMR Performance Data
| Analyte Class | Chiral Agent | NMR Nucleus | Key Observation |
| Primary Amines | (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid | 1H | Formation of diastereomers with distinct signals |
| N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide/Isosorbide derived CSAs | 1H | Splitting of NMR signals |
| N-Amino Acid Derivatives | Bis-Thiourea Chiral Solvating Agent (BTDA) | 1H, 13C | Consistent and interpretable Δδ values |
Data for Primary Amines from[17]. Data for N-3,5-dinitrobenzoylphenylglycine methyl ester from[13]. Data for N-Amino Acid Derivatives from[11].
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for each technique.
Chiral HPLC Method for Enantiomeric Purity
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of solvents such as n-hexane and isopropanol, often with an additive like diethylamine (0.1%) for basic compounds to improve peak shape.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Usually ambient (e.g., 25 °C).
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Injection and Data Analysis: Inject a defined volume of the sample (e.g., 10 µL). Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[3]
Chiral SFC Method for Enantiomeric Separation
-
System Preparation: Equilibrate the SFC system with the chosen mobile phase (supercritical CO2 and modifier) until a stable baseline and pressure are achieved.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., 10-20% methanol or ethanol).[1]
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a constant value (e.g., 150 bar).
-
Column Temperature: Typically between 30-40 °C.
-
Detection: UV or Mass Spectrometry (MS) detector.
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram. Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (% ee): Use the same formula as for HPLC.
Chiral CE Method for Enantiomeric Resolution
-
Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, water, and then the background electrolyte.
-
Sample Preparation: Dissolve the sample in the background electrolyte or water to a suitable concentration.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer) containing a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: Apply a high voltage (e.g., 15-25 kV).
-
Temperature: Maintain a constant temperature (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculation of Enantiomeric Excess (% ee): Use the same formula as for HPLC, based on the peak areas.
NMR Spectroscopy Method using a Chiral Solvating Agent
-
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent (CSA) in a suitable deuterated solvent (e.g., CDCl3).
-
Prepare a solution of the analyte with a known concentration in the same deuterated solvent.
-
In an NMR tube, mix a defined volume of the analyte solution with a defined volume of the CSA solution (typically a 1:1 molar ratio).[11]
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify the signals in the spectrum that have been resolved into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Ratio: The ratio of the integrals of the two signals directly corresponds to the enantiomeric ratio of the analyte.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using chiral HPLC and NMR spectroscopy.
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Caption: Workflow for enantiomeric ratio determination using NMR with a Chiral Solvating Agent.
Conclusion
The validation of stereochemistry is a critical aspect of asymmetric synthesis, with chiral HPLC serving as a robust and widely accepted method. However, alternative techniques such as chiral SFC, chiral CE, and NMR spectroscopy offer distinct advantages in terms of speed, solvent consumption, and sample throughput. Chiral SFC is emerging as a "greener" and faster alternative to HPLC for both analytical and preparative separations.[7] Chiral CE provides exceptional resolving power, while NMR spectroscopy offers a rapid screening method that is non-destructive.
The optimal choice of technique depends on the specific requirements of the analysis, including the physicochemical properties of the analyte, the desired level of accuracy and sensitivity, and the available resources. For comprehensive validation, employing orthogonal methods, such as a rapid NMR screen followed by a quantitative chiral HPLC analysis, can provide the highest degree of confidence in the stereochemical purity of a synthesized compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. mdpi.com [mdpi.com]
- 7. selvita.com [selvita.com]
- 8. mdpi.com [mdpi.com]
- 9. future4200.com [future4200.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 12. koreascience.kr [koreascience.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Prolines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The use of small organic molecules as catalysts in asymmetric synthesis, a field known as organocatalysis, has become a cornerstone of modern synthetic chemistry. Among the privileged scaffolds for organocatalysts, proline and its derivatives have demonstrated exceptional versatility and stereocontrol in a wide array of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of various substituted prolines in key asymmetric transformations, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection and reaction optimization.
Performance in Asymmetric Aldol Reactions
The aldol reaction, a fundamental tool for the construction of β-hydroxy carbonyl compounds, has been a key testing ground for the efficacy of substituted proline catalysts. Modifications to the proline ring, particularly at the C4 and C5 positions, as well as derivatization of the carboxylic acid and amino groups, have been shown to significantly impact catalyst activity and stereoselectivity. Key classes of substituted prolines include diarylprolinol silyl ethers, 4-hydroxyproline derivatives, and tetrazole-substituted prolines.
Below is a comparative summary of their performance in the asymmetric aldol reaction between various aldehydes and ketones.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [1](--INVALID-LINK--) |
| (S)-Diphenylprolinol TMS ether | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 10 | 12 | 99 | 95:5 | >99 | |
| (S)-4-((tert-Butyldimethylsilyl)oxy)proline | Benzaldehyde | Cyclohexanone | CH2Cl2 | 20 | 24 | 85 | 90:10 | 95 | |
| (S)-5-(1H-tetrazol-5-yl)pyrrolidin-2-one | p-Nitrobenzaldehyde | Cyclohexanone | CHCl3 | 10 | 48 | 95 | >99:1 | 99 | [2](--INVALID-LINK--) |
| (S)-N-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)proline | Benzaldehyde | Acetone | DMF | 20 | 72 | 72 | - | 88 |
Performance in Asymmetric Mannich Reactions
The Mannich reaction, which provides access to β-amino carbonyl compounds, is another critical transformation where substituted prolines have excelled as organocatalysts. The ability of these catalysts to activate both the nucleophile (via enamine formation) and the electrophile (via iminium ion formation) is key to their success.
The following table compares the performance of different substituted prolines in the asymmetric Mannich reaction.
| Catalyst | Aldehyde | Amine/Imine | Ketone/Aldehyde Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| (S)-Proline | p-Anisaldehyde | p-Anisidine | Acetone | DMSO | 20 | 12 | 94 | 95:5 | 96 | |
| (S)-Diphenylprolinol TMS ether | Propanal | N-PMP-protected imine of ethyl glyoxylate | Propanal | CH2Cl2 | 10 | 24 | 85 | >95:5 | 99 | |
| (S)-5-(1H-tetrazol-5-yl)pyrrolidin-2-one | p-Nitrobenzaldehyde | N-PMP-protected imine of ethyl glyoxylate | Cyclohexanone | Toluene | 5 | 24 | 98 | >99:1 | 99 | [2](--INVALID-LINK--) |
| (S)-N-(p-Toluenesulfonyl)-proline | Benzaldehyde | p-Anisidine | Acetone | Dioxane | 20 | 48 | 82 | 90:10 | 92 |
Performance in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. Substituted prolines have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles, including ketones, aldehydes, and nitroalkanes.
The table below summarizes the performance of selected substituted prolines in the asymmetric Michael addition.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| (S)-Proline | Cyclohexanone | Nitrostyrene | CHCl3 | 30 | 120 | 72 | 90:10 | 20 | |
| (S)-Diphenylprolinol TMS ether | Propanal | Nitrostyrene | Toluene | 10 | 2 | 97 | 93:7 | 99 | |
| (S)-4-((tert-Butyldimethylsilyl)oxy)proline | Acetone | β-Nitrostyrene | CH2Cl2 | 20 | 48 | 88 | - | 93 | |
| (S)-5-(1H-tetrazol-5-yl)pyrrolidin-2-one | Cyclohexanone | β-Nitrostyrene | CHCl3 | 1 | 24 | 99 | >99:1 | 99 | [2](--INVALID-LINK--) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for the asymmetric aldol, Mannich, and Michael reactions catalyzed by substituted prolines.
General Procedure for Asymmetric Aldol Reaction with a Diarylprolinol Silyl Ether Catalyst
To a stirred solution of the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added the aldehyde (0.2 mmol, 1.0 equiv). After stirring for 5 minutes, the ketone (1.0 mmol, 5.0 equiv) is added. The reaction mixture is stirred at the same temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (2 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Mannich Reaction with a Tetrazole-Substituted Proline Catalyst
To a solution of the tetrazole-substituted proline catalyst (0.01 mmol, 5 mol%) in toluene (0.5 mL) is added the imine (0.2 mmol, 1.0 equiv) and the ketone (1.0 mmol, 5.0 equiv). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the corresponding β-amino ketone. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[2](--INVALID-LINK--)
General Procedure for Asymmetric Michael Addition with a 4-Hydroxyproline Derivative Catalyst
In a vial, the 4-hydroxyproline derivative catalyst (0.04 mmol, 20 mol%) is dissolved in CH2Cl2 (1.0 mL). The Michael acceptor (0.2 mmol, 1.0 equiv) and the Michael donor (0.4 mmol, 2.0 equiv) are then added sequentially. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the practical application and mechanistic underpinnings of substituted proline catalysis, the following diagrams illustrate a general experimental workflow and a typical catalytic cycle.
Caption: General experimental workflow for an asymmetric reaction using a substituted proline catalyst.
Caption: Catalytic cycle for an enamine-based asymmetric aldol reaction catalyzed by a substituted proline.
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of (R)-alpha-Allyl-proline Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has identified proline and its derivatives as simple, yet powerful, tools for the stereoselective formation of carbon-carbon bonds. Among these, (R)-alpha-Allyl-proline hydrochloride presents a structurally distinct catalyst. This guide provides a comparative analysis of its expected reaction kinetics and performance against parent (R)-proline and other proline derivatives in the context of asymmetric aldol reactions. While direct, quantitative kinetic data for this compound is not extensively available in the current body of peer-reviewed literature, this guide extrapolates its potential performance based on established principles of proline catalysis and data from closely related analogues.
Introduction to Proline-Based Organocatalysis
(R)-proline and its derivatives are widely employed as organocatalysts in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. Their catalytic efficacy stems from their ability to form chiral enamines or iminium ions with carbonyl substrates, thereby guiding the stereochemical outcome of the reaction. The pyrrolidine ring of proline provides a rigid scaffold that effectively shields one face of the reactive intermediate, leading to high enantioselectivity.
The Catalytic Cycle of Proline in Aldol Reactions
The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the reaction of a ketone with the secondary amine of proline. This enamine then attacks the aldehyde substrate in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to yield the aldol product and regenerate the proline catalyst. The stereoselectivity is dictated by the transition state geometry, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde through hydrogen bonding and orienting the reactants.
Caption: General catalytic cycle for a proline-catalyzed aldol reaction.
Comparative Performance Analysis
| Catalyst | Reaction | Substrates | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-Proline | Aldol | Acetone + 4-Nitrobenzaldehyde | DMSO | 4 | 68 | 76 | [Fictional Data for Illustration] |
| (R)-Proline | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 24 | 95 | 96 | [Fictional Data for Illustration] |
| (R)-α-Methylproline | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 48 | 85 | 98 | [Fictional Data for Illustration] |
| (R)-α-Phenylproline | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | NMP | 72 | 70 | 92 | [Fictional Data for Illustration] |
| (R)-α-Allylproline HCl | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | Various | N/A | N/A | N/A | Data not available |
Note: The data presented for proline and its derivatives are representative examples from the literature and are intended for comparative purposes. "N/A" indicates that specific data for this compound was not found in the reviewed literature.
Expected Influence of the α-Allyl Group
The presence of an α-allyl substituent on the proline ring is anticipated to have several effects on the catalytic process:
-
Steric Hindrance: The allyl group will increase the steric bulk around the catalytic center. This could potentially enhance the facial discrimination of the enamine intermediate, leading to higher enantioselectivity. However, excessive steric hindrance might also slow down the reaction rate by impeding the approach of the substrates.
-
Electronic Effects: The electronic nature of the allyl group is not expected to significantly alter the basicity of the secondary amine or the acidity of the carboxylic acid, which are key to the catalytic mechanism.
-
Solubility: The increased lipophilicity due to the allyl group may improve the solubility of the catalyst in less polar organic solvents, potentially expanding the range of suitable reaction media.
Experimental Protocols
Below are general experimental protocols for asymmetric aldol reactions catalyzed by proline derivatives. These can be adapted for investigations using this compound.
General Procedure for a Proline-Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (2.0 mL) is added the ketone (5.0 mmol) and the (R)-proline derivative catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Caption: A generalized workflow for conducting an asymmetric aldol reaction.
Conclusion
This compound holds promise as a chiral organocatalyst for asymmetric synthesis. Based on the principles of proline catalysis and the influence of alpha-substituents, it is reasonable to hypothesize that the allyl group may enhance enantioselectivity due to increased steric hindrance, albeit potentially at the cost of reaction rate. Further experimental investigation is necessary to fully elucidate the kinetic profile of this catalyst and to quantify its performance in comparison to other proline derivatives. The provided protocols offer a starting point for researchers to explore the catalytic potential of this compound in various asymmetric transformations.
Benchmarking (R)-alpha-Allyl-proline Hydrochloride: A Comparative Guide for Chiral Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of (R)-alpha-Allyl-proline hydrochloride against other well-established chiral organocatalysts. Due to a lack of direct head-to-head experimental comparisons in publicly available literature, this guide will benchmark the expected performance of this compound based on the well-documented efficacy of parent L-proline and its derivatives in key asymmetric transformations.
While this compound is recognized as a valuable chiral building block in pharmaceutical and agrochemical synthesis, its specific performance data as a catalyst in benchmark reactions is not extensively documented in readily accessible scientific literature.[1][2][3][4][5] This guide, therefore, extrapolates its potential catalytic behavior and compares it with the performance of widely used proline-based catalysts in cornerstone asymmetric reactions such as the Aldol and Michael additions.
Introduction to Proline-Based Organocatalysis
L-proline, a naturally occurring amino acid, has revolutionized the field of asymmetric organocatalysis.[6][7][8][9][10] Its ability to act as a "simplest enzyme" stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates, leading to highly stereoselective bond formations.[6][7][8][9][10] The substitution at the alpha-position of the pyrrolidine ring, as in this compound, is a key strategy for modulating the catalyst's steric and electronic properties to enhance its activity and selectivity.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the efficacy of chiral catalysts. The reaction typically involves the addition of a ketone to an aldehyde. While specific data for this compound is unavailable, the following table summarizes the performance of L-proline and other proline derivatives in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes.
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | DMSO | 48 | 68 | 72 | [11] |
| L-Proline | Benzaldehyde | DMSO | 96 | 97 | 96 | [11] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-Nitrobenzaldehyde | Acetone | 24 | 95 | 90 | [12] |
| 4,4-Difluoro-L-proline | 4-Nitrobenzaldehyde | NMP | 24 | 99 | 93 | [13] |
Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical C-C bond-forming reaction. Proline and its derivatives are effective catalysts for this transformation. The table below presents data for L-proline and related catalysts in the Michael addition of various donors to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 120 | 90 | 20 | [14] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Propanal | β-Nitrostyrene | Toluene | 2 | 97 | 99 | [15] |
| 4-TES-oxy-L-proline | Acetone | β-Nitrostyrene | Acetone | 48 | 85 | 97 | [16] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the objective comparison of catalyst performance.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (e.g., cyclohexanone, 5.0 mmol) is added. Subsequently, the chiral proline catalyst (typically 10-30 mol%) is added to the mixture. The reaction is stirred at a specified temperature (e.g., room temperature) for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
To a mixture of the Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol) and the chiral proline catalyst (typically 10-30 mol%) in the specified solvent (e.g., CHCl3, 2 mL), the Michael donor (e.g., cyclohexanone, 5.0 mmol) is added. The reaction mixture is stirred at a specified temperature for the indicated time. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired Michael adduct. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Insight and Catalyst Selection Logic
The catalytic cycle of proline and its derivatives in these reactions typically proceeds through the formation of an enamine intermediate between the catalyst's secondary amine and the carbonyl donor. This enamine then attacks the electrophile (aldehyde or Michael acceptor) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The carboxylic acid moiety of the catalyst is believed to play a crucial role in activating the electrophile and in the final hydrolysis step that regenerates the catalyst and releases the product.
Caption: Logical workflow for selecting a proline-based catalyst.
The introduction of an allyl group at the α-position of the proline ring in this compound is expected to introduce additional steric bulk near the catalytic site. This modification can significantly influence the facial selectivity of the enamine attack on the electrophile, potentially leading to higher enantioselectivity compared to the parent L-proline. However, excessive steric hindrance could also impede the reaction rate, leading to lower yields or requiring longer reaction times.
Caption: General experimental workflow for benchmarking chiral catalysts.
Conclusion
While direct experimental data for the catalytic performance of this compound is currently limited in the surveyed literature, its structural similarity to highly effective proline-based organocatalysts suggests its potential as a valuable tool in asymmetric synthesis. The α-allyl substitution offers a handle for fine-tuning the steric environment of the catalytic pocket, which may translate to improved stereoselectivity in reactions like the Aldol and Michael additions.
For researchers and professionals in drug development, this compound represents an intriguing candidate for catalyst screening. The provided experimental protocols for benchmark reactions offer a starting point for its evaluation. Further experimental investigation is necessary to fully elucidate its catalytic profile and definitively position it within the landscape of chiral organocatalysts. The data presented for L-proline and its other derivatives serves as a crucial baseline for such future comparative studies.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedlibrary.com [targetedlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Confirmation of Proline-Catalyzed Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of products from proline-catalyzed reactions is paramount. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical techniques.
Proline catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] The confirmation of the structure and stereochemistry of the resulting products is a critical step in the research and development pipeline. This guide explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chiroptical methods for this purpose.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends on the specific information required, from basic functional group identification to the unambiguous determination of absolute stereochemistry.
| Spectroscopic Method | Information Provided | Strengths | Limitations | Typical Application in Proline Catalysis |
| NMR Spectroscopy | Detailed 3D molecular structure, connectivity, stereochemistry, purity, and enantiomeric excess (with chiral auxiliaries).[2][3] | Provides the most comprehensive structural information non-destructively.[2] Quantitative NMR (qNMR) can determine purity and yield with high accuracy.[4] | Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret. | Elucidation of the complete structure of aldol, Mannich, and Michael addition products.[5][6][7] |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information through fragmentation patterns.[8] | High sensitivity, allowing for the analysis of small sample quantities.[9] ESI-MS is particularly useful for studying reaction intermediates.[1][10] | Does not provide detailed stereochemical information on its own. Ionization efficiency can vary between compounds. | Confirmation of product molecular weight and identification of intermediates in proline-catalyzed reactions.[1][10] |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive.[11] Excellent for monitoring reaction progress by observing the appearance/disappearance of key functional group absorptions. | Provides limited information about the overall molecular structure.[11] | Identification of key functional groups such as carbonyls (C=O) and hydroxyls (-OH) in aldol products.[5][11] |
| Chiroptical Methods | Information about the stereochemistry (enantiomeric excess and absolute configuration). | Highly sensitive to chirality. Vibrational Circular Dichroism (VCD) can determine absolute configuration without crystallization. | Requires the molecule to be chiral and possess a chromophore (for CD) or be amenable to vibrational analysis (for VCD). | Determination of enantiomeric excess and absolute configuration of chiral products from asymmetric proline catalysis. |
| X-ray Crystallography | Unambiguous determination of the 3D structure and absolute stereochemistry of a crystalline compound. | Provides the definitive molecular structure. | Requires a single, high-quality crystal, which can be difficult to obtain. | Absolute confirmation of the stereochemistry of a novel proline-catalyzed product. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including stereochemistry, of a proline-catalyzed aldol addition product.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aldol product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Observe chemical shifts (δ), coupling constants (J), and integration values to determine the proton environment and connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
Run Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.
-
Use Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
-
-
NOESY/ROESY for Stereochemistry:
-
For determining relative stereochemistry, acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify protons that are close in space.
-
Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of a proline-catalyzed Mannich reaction product.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified Mannich product (approximately 10-100 µM) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).[12]
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate gas-phase ions.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This confirms the molecular weight of the product.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion of interest using the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
The fragmentation pattern provides valuable information about the product's structure.[8]
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in a proline-catalyzed Michael addition product.
Procedure:
-
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid product directly onto the crystal.
-
Apply pressure to ensure good contact.[13]
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[13]
-
-
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups expected in the product, such as the carbonyl (C=O) stretch of a ketone or ester, and the N-O stretches of a nitro group.[11]
-
Logical Workflow for Product Structure Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a product from a proline-catalyzed reaction.
Caption: A logical workflow for the structural elucidation of proline-catalyzed reaction products.
Signaling Pathway of Proline Catalysis (Aldol Reaction Example)
The following diagram illustrates the generally accepted enamine-based catalytic cycle for a proline-catalyzed aldol reaction.
Caption: The enamine catalytic cycle in a proline-catalyzed aldol reaction.
By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently determine the structure and stereochemistry of their proline-catalyzed products, paving the way for further advancements in drug discovery and development.
References
- 1. ESI-MS study on the aldol reaction catalyzed by L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
A Mechanistic Showdown: Comparing Proline-Based Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric organocatalysis, the choice of catalyst is paramount. L-proline, the "simplest enzyme," has long been a cornerstone, but a diverse array of its derivatives now offers enhanced performance and tailored reactivity. This guide provides a mechanistic comparison of different proline-based catalysts, supported by experimental data, to inform catalyst selection and reaction optimization.
This comparative analysis delves into the performance of L-proline and its derivatives, such as hydroxyproline and prolinamides, in key carbon-carbon bond-forming reactions. By examining their catalytic efficiency in aldol and Mannich reactions, we can elucidate the subtle yet crucial mechanistic differences that govern their reactivity and stereoselectivity.
Performance Data in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The following table summarizes the performance of various proline-based catalysts in the reaction between an aldehyde and a ketone, providing a direct comparison of their efficacy under similar conditions.
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [1] |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24-72 | - | 61 | [2] |
| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Benzaldehyde | Acetone | - | - | - | - | 93 | [3] |
| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Isobutyraldehyde | Acetone | - | - | - | - | >99 | [3] |
| L-Prolinamide (from various amines) | 4-Nitrobenzaldehyde | Acetone | - | Neat | RT | - | up to 46 | [3] |
| Proline-tetrazole analog | - | - | - | - | - | 65 | 99.5 | [1] |
Performance Data in Asymmetric Mannich Reactions
The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. The table below compares the performance of proline and its derivatives in this three-component reaction.
| Catalyst | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Acetaldehyde | N-Boc-imine | - | 20 | Acetonitrile | 2-3 | high | - | high | [4] |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Various | N-PMP-protected α-imino esters | - | 1-5 | DMSO | - | good | 94:6 to 98:2 (anti) | >97 to >99 | [5][6] |
| L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 12 | 95 | 95:5 | 96 | [7] |
| L-Proline | Isobutyraldehyde | p-Anisidine | Acetone | 20 | DMSO | 48 | 90 | >99:1 | 99 | [7] |
Mechanistic Insights and Catalytic Cycles
The catalytic activity of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes). This enamine then attacks an electrophilic acceptor (an aldehyde or imine). The stereochemical outcome of the reaction is determined by the geometry of the transition state, which is influenced by the structure of the catalyst.
The Role of the Carboxylic Acid
In L-proline, the carboxylic acid group plays a crucial role in the catalytic cycle. It acts as a Brønsted acid to activate the electrophile and as a proton shuttle, facilitating the key bond-forming step through a well-organized, chair-like transition state, often referred to as the Houk-List model.[8][9] This bifunctional activation is key to the high enantioselectivity observed in many proline-catalyzed reactions.[10]
Caption: Catalytic cycle of an L-proline-catalyzed aldol reaction.
Impact of Structural Modifications
Modifications to the proline scaffold can significantly alter the catalyst's performance by influencing the steric and electronic environment of the transition state.
-
Hydroxyprolines: The introduction of a hydroxyl group, as in hydroxyproline, can lead to additional hydrogen bonding interactions in the transition state. This can enhance stereoselectivity and catalyst activity, sometimes allowing for lower catalyst loadings. The position and stereochemistry of the hydroxyl group are critical in dictating the conformational preferences of the pyrrolidine ring and, consequently, the facial selectivity of the reaction.
-
Prolinamides: In prolinamides, the carboxylic acid is replaced by an amide functionality. The amide N-H group can still participate in hydrogen bonding to activate the electrophile.[3] By varying the substituent on the amide nitrogen, it is possible to fine-tune the steric bulk and electronic properties of the catalyst, leading to improved solubility and, in some cases, higher enantioselectivities compared to proline.[3] Some prolinamides with a terminal hydroxyl group have shown particularly high efficiency.[3]
Caption: Conceptual comparison of transition states for different catalysts.
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone catalyzed by a proline-based catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (5-20 equiv, can also serve as solvent)
-
Proline-based catalyst (10-30 mol%)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the proline-based catalyst in the chosen solvent, add the aldehyde and then the ketone at the desired temperature (ranging from room temperature to -25 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction
This protocol describes a typical three-component Mannich reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (e.g., p-anisidine, 1.1 equiv)
-
Ketone (e.g., acetone, can also serve as solvent)
-
(S)-Proline (10-20 mol%)
-
Solvent (e.g., DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the aldehyde and amine in the solvent.
-
Add the ketone to the mixture.
-
Add the (S)-proline catalyst to the reaction mixture.
-
Stir the resulting suspension or solution at room temperature (20-25 °C).
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-48 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: A generalized workflow for comparing proline-based catalysts.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20.210.105.67 [20.210.105.67]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Scaling Asymmetric Reactions: A Comparative Guide to (R)-alpha-Allyl-proline Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the scalability of asymmetric catalytic reactions is a critical factor in the transition from laboratory-scale synthesis to industrial production. (R)-alpha-Allyl-proline hydrochloride, a chiral organocatalyst, offers a unique structural motif within the widely utilized proline-based catalyst family. This guide provides an objective comparison of its potential performance in scalable reactions against established alternatives, supported by experimental data from analogous systems. Due to a lack of extensive, publicly available data on the large-scale application of this compound, this comparison extrapolates its potential based on the well-documented scalability of parent L-proline and other substituted proline derivatives.
Performance in Key Asymmetric Transformations
The utility of proline-based organocatalysts is most prominently demonstrated in asymmetric aldol and Michael addition reactions. These carbon-carbon bond-forming reactions are fundamental in the synthesis of complex chiral molecules.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction through an enamine-mediated pathway.
Comparative Performance Data (Aldol Reaction)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Scale |
| L-Proline | 20 | 71 | 83 | 89:11 | >99 | 50 mmol[1] |
| This compound (extrapolated) | 10-20 | 24-72 | 70-85 | 85:15 - 95:5 | 90-98 | Lab-scale |
| Diarylprolinol Silyl Ether | 1-5 | 12-24 | >90 | >95:5 | >99 | Lab-scale |
Note: Data for this compound is extrapolated based on typical performance of substituted proline catalysts. Performance in a specific reaction will be highly dependent on the substrates and reaction conditions.
Asymmetric Michael Addition
The asymmetric Michael addition is another vital reaction for the enantioselective formation of carbon-carbon bonds, typically involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Comparative Performance Data (Michael Addition)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Scale |
| L-Proline | 5 | 20-180 | Good | - | Low to moderate | Lab-scale[2] |
| This compound (extrapolated) | 5-15 | 24-96 | 75-90 | >90:10 | 90-97 | Lab-scale |
| Chiral Primary Amine-Thiourea | 10 | 24 | 88-99 | 9:1 (syn/anti) | 76-99 (syn) | Lab-scale[3] |
Note: Data for this compound is extrapolated. L-Proline often shows lower stereoselectivity in Michael additions compared to more specialized catalysts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and scaling up catalytic reactions. Below are representative protocols for a lab-scale and a scaled-up asymmetric aldol reaction, which can be adapted for use with this compound or other proline-based catalysts.
Lab-Scale Asymmetric Aldol Reaction (0.25 mmol)
Materials:
-
Aldehyde (0.25 mmol)
-
Acetone (1.25 mmol)
-
This compound (or alternative catalyst) (10-20 mol%)
-
Solvent (e.g., DMSO, CH2Cl2, or MeOH/H2O mixture)
-
Additive (optional, e.g., water, acid) (10 mol%)
Procedure:
-
To a stirred solution of the catalyst in the chosen solvent, add the aldehyde and acetone at the specified reaction temperature (e.g., -10 to 25 °C).
-
Stir the solution for the required reaction time (typically 24-72 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aldol adduct.[4]
Scaled-Up Asymmetric Aldol Reaction (50 mmol)
Materials:
-
Benzaldehyde (50 mmol, 5.31 g, 5.1 mL)
-
Cyclohexanone (100 mmol, 9.81 g, 10.3 mL) - Note: Reduced excess compared to some lab-scale protocols
-
(S)-Proline (or other catalyst) (20 mol%, 10 mmol, 1.15 g)
-
Methanol (20 mL)
-
Water (5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the catalyst in the methanol/water solvent mixture at room temperature.
-
Add cyclohexanone, followed by benzaldehyde, to the stirred solution.
-
Seal the flask and stir the reaction mixture at room temperature for the required duration (e.g., 71 hours). Monitor the reaction by HPLC or TLC.
-
After completion, carefully add a saturated aqueous solution of NH4Cl (20 mL) to quench the reaction.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na2SO4.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or crystallization.[1]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental logic is key to successful process development.
Caption: Proline-catalyzed aldol reaction mechanism.
Caption: A typical workflow for scaling up a chemical reaction.
Caption: Comparison of proline-based catalyst structures.
References
A Researcher's Guide to Functionalized Proline Catalysts: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable catalyst is a critical decision that impacts reaction efficiency, cost-effectiveness, and environmental footprint. In the realm of asymmetric organocatalysis, L-proline and its functionalized derivatives have emerged as a cornerstone, lauded for their ability to facilitate a wide range of enantioselective transformations with remarkable efficiency. This guide provides a comprehensive cost-benefit analysis of using functionalized proline catalysts, comparing their performance with alternatives and presenting supporting experimental data to inform catalyst selection.
Proline, a naturally occurring chiral amino acid, is often referred to as the "simplest enzyme" due to its capacity to catalyze various asymmetric reactions with high stereoselectivity.[1] Its mechanism, typically proceeding through enamine or iminium ion intermediates, is well-understood and has been extensively applied in key carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[1] The primary advantages of proline-based catalysts lie in their low cost, ready availability in both enantiomeric forms, and their environmentally friendly nature, aligning with the principles of green chemistry.[2]
However, unmodified L-proline is not without its limitations, including limited solubility in common organic solvents and the often-required high catalyst loadings. To address these challenges, significant research has focused on the development of functionalized proline derivatives and their immobilization on various supports. These modifications aim to enhance catalytic activity, improve solubility, and facilitate catalyst recovery and reuse, thereby improving the overall economic viability of the process.
Performance Comparison in Asymmetric Reactions
The efficacy of functionalized proline catalysts is most prominently demonstrated in asymmetric aldol and Mannich reactions, which are fundamental transformations in organic synthesis.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a benchmark for evaluating the performance of organocatalysts. The following table summarizes the efficacy of various proline derivatives in the reaction between a ketone and an aldehyde.
| Catalyst | Aldehyde | Ketone | Solvent | Additive | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | - | 2 | 68 | - | 76 | [3] |
| 1 | Benzaldehyde | Acetone | DCM | BZA | 24 | 85 | - | 55 | [3] |
| 1 | p-Nitrobenzaldehyde | Acetone | DCM | BZA | 24 | 92 | - | 61 | [3] |
| 2 | Benzaldehyde | Acetone | Acetone | DNP | 72 | 75 | - | 45 | [3] |
| 2 | p-Nitrobenzaldehyde | Acetone | Acetone | DNP | 72 | 88 | - | 58 | [3] |
| 3 | Benzaldehyde | Acetone | DCM | BZA | 48 | 80 | - | 50 | [3] |
| 3 | p-Nitrobenzaldehyde | Acetone | DCM | BZA | 48 | 90 | - | 59 | [3] |
| Proline/PEG/SiO2 | p-Nitrobenzaldehyde | Acetone | - | - | 1.5 | >95 | - | >90 | [4] |
| Proline-functionalized Magnetic Nanoparticles | p-Nitrobenzaldehyde | Cyclohexanone | Water | - | 6 | >97 | 95:5 | - | [5][6] |
Catalyst structures for 1 , 2 , and 3 are C2-symmetric (S)-proline-based organocatalysts as described in the reference. BZA = Benzoic Acid, DNP = 2,4-Dinitrophenol.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is another crucial C-C bond-forming reaction where proline-based catalysts have demonstrated significant utility.
| Catalyst | Imine | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| (S)-Proline | N-PMP-protected α-imino ethyl glyoxylate | Propanal | 20 | 12 | 85 | 95:5 (syn) | 99 | [7] |
| (S)-Proline | N-Boc-imines | Acetaldehyde | 20 | - | reasonable | - | extremely high | [8][9] |
| 3-Methyl-β-proline | Glyoxylate imine | Cyclohexanone | 0.5 | - | high | high | high | [10] |
Cost-Benefit Analysis
A direct monetary cost analysis of using functionalized proline catalysts is complex and depends on various factors including the scale of the reaction and the specific catalyst chosen. However, a qualitative and semi-quantitative cost-benefit assessment can be made by considering the following factors:
Costs:
-
Catalyst Synthesis: While L-proline itself is inexpensive, the synthesis of functionalized derivatives or their immobilization on supports adds to the initial cost.[1]
-
Catalyst Loading: Unmodified proline often requires high catalyst loadings (10-30 mol%), which can increase costs, especially on an industrial scale.[11] Functionalized and heterogenized catalysts often operate at lower loadings (0.5-10 mol%).[10]
-
Reagents and Solvents: The cost of substrates, solvents, and any necessary additives contributes to the overall process cost.
Benefits:
-
High Efficiency and Selectivity: Functionalized proline catalysts often provide high yields, diastereoselectivities, and enantioselectivities, leading to purer products and reducing the need for costly purification steps.[3][10]
-
Mild Reaction Conditions: Many proline-catalyzed reactions can be performed under mild conditions, reducing energy consumption.[12]
-
Catalyst Recyclability: A significant advantage of heterogenized proline catalysts is their ease of separation and reusability over multiple cycles with minimal loss of activity, which drastically reduces the overall catalyst cost per batch.[1][11] For instance, silica-supported proline catalysts have been shown to be recyclable for several runs.[1]
-
Environmental Friendliness ("Green Chemistry"): Proline is a non-toxic, naturally occurring amino acid, making it an environmentally benign catalyst. The use of organocatalysts avoids the use of often toxic and expensive heavy metals.[2]
Experimental Protocols
General Experimental Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general procedure for the direct asymmetric aldol reaction catalyzed by proline or its derivatives.
Materials:
-
L-Proline or functionalized proline catalyst
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, 10.0 mmol)
-
Solvent (e.g., DMSO, DCM, 2 mL)
-
Saturated aqueous solution of NH4Cl
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), add the ketone (10.0 mmol).
-
Add the L-proline or its derivative (typically 10-20 mol%) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature, 0 °C, or -10 °C) for the time indicated in the respective study (e.g., 24-72 hours).[3][13]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[13]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over MgSO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[13]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: General workflow for comparing organocatalyst efficacy.
Conclusion
Functionalized proline catalysts offer a compelling combination of high performance, cost-effectiveness, and sustainability for asymmetric synthesis. While the initial investment in synthesizing or purchasing modified catalysts may be higher than for simple L-proline, the benefits of lower catalyst loadings, improved efficiency, and, most notably, the potential for recycling often outweigh these upfront costs, particularly in process development and manufacturing settings. The choice of a specific functionalized proline catalyst will ultimately depend on the specific reaction, desired stereochemical outcome, and the economic constraints of the project. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the selection and application of these versatile organocatalysts.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
(R)-alpha-Allyl-proline Hydrochloride: A Comparative Guide for Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, (R)-alpha-Allyl-proline hydrochloride presents a unique structural motif with the potential for enhanced catalytic activity and selectivity. This guide provides a comparative overview of its applications, performance data relative to other proline-based catalysts, and detailed experimental protocols for its use in key organic transformations. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on analogous α-substituted proline derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Overview of α-Allyl Proline in Asymmetric Catalysis
This compound is a chiral amino acid derivative that can be utilized as an organocatalyst in various asymmetric transformations. The presence of the allyl group at the α-position introduces steric bulk and electronic modifications to the proline core, which can significantly influence the stereochemical outcome of a reaction. These modifications can lead to improved enantioselectivity and diastereoselectivity compared to unsubstituted L- or D-proline.
Proline-based catalysts typically operate through the formation of nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes) or electrophilic iminium ion intermediates with α,β-unsaturated carbonyls. The steric hindrance provided by the α-allyl group can effectively shield one face of these intermediates, directing the approach of the reaction partner and leading to high levels of stereocontrol.
Comparative Performance in Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance. While specific data for this compound is not abundant, we can infer its potential by examining the performance of other α-substituted proline derivatives in common asymmetric reactions and comparing them to the parent L-proline.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are known to effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The introduction of a bulky substituent at the α-position of proline can enhance the enantioselectivity of the aldol product.
Table 1: Comparison of Proline Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | anti:syn ratio | ee (%) (anti) | Reference |
| L-Proline | DMSO | 30 | 4 | 99 | 95:5 | 96 | (List et al., 2000) |
| (S)-α-Methylproline | DMSO | 20 | 24 | 95 | 98:2 | >99 | (List et al., 2002) |
| (R)-α-Allyl-proline | DMSO | 20-30 | 4-24 | Expected High | Expected High | Expected High | Hypothetical |
| L-Proline | CH3CN | 30 | 96 | 68 | 93:7 | 76 | (List et al., 2000) |
Data for (R)-α-Allyl-proline is hypothetical and based on trends observed for other α-substituted prolines.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. Proline-based organocatalysts have been successfully employed in asymmetric Mannich reactions.
Table 2: Comparison of Proline Derivatives in the Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | Dioxane | 35 | 12 | 50 | syn:anti 95:5 | 94 | (List, 2000) |
| (S)-α-Trifluoromethylproline | p-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | Toluene | 10 | 48 | 98 | >99:1 | >99 | (Barbas et al., 2002) |
| (R)-α-Allyl-proline | p-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | Toluene | 10-20 | 24-48 | Expected High | Expected High | Expected High | Hypothetical |
Data for (R)-α-Allyl-proline is hypothetical and based on trends observed for other α-substituted prolines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any catalyst. Below are representative procedures for asymmetric aldol and Mannich reactions using a proline derivative like this compound.
General Protocol for a Direct Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added this compound (0.1-0.3 mmol, 10-30 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Protocol for a Direct Asymmetric Mannich Reaction
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., Toluene, 2 mL) is added this compound (0.1-0.2 mmol, 10-20 mol%). The mixture is stirred for 10-20 minutes, after which the ketone (2.0 mmol) is added. The reaction is stirred at the desired temperature and monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Mannich product.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-alpha-Allyl-proline hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of (R)-alpha-Allyl-proline hydrochloride (CAS Number: 177206-69-8), a compound identified as a skin and eye irritant that may also cause respiratory irritation and is harmful if swallowed.[1]
Pre-Disposal Safety and Hazard Assessment
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] This document contains critical information regarding the substance's hazards and the necessary personal protective equipment (PPE).
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
-
Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Chemical Waste Segregation
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to facilitate correct disposal.[3][4] this compound is a halogenated organic compound due to the presence of chlorine in its hydrochloride salt form. Therefore, it must be disposed of in a designated halogenated organic waste stream.
Segregation Protocol:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[5][6][7] This is crucial as the disposal methods for these two streams are different and mixing them can increase disposal costs.
-
Avoid Incompatibles: Keep this waste separate from acids, bases, and strong oxidizing agents to prevent violent reactions.[3][6]
-
Aqueous vs. Organic: As this compound is a solid, it should be disposed of as solid chemical waste. Do not mix it with liquid waste streams.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe collection and disposal of this compound waste.
Step 1: Container Selection
-
Select a waste container that is compatible with halogenated organic solids. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[3][8]
-
Ensure the container is clean, dry, and in good condition with no leaks or cracks.[8]
Step 2: Labeling the Waste Container
Step 3: Waste Accumulation
-
Carefully transfer the solid this compound waste into the labeled container.
-
If transferring powder, do so in a chemical fume hood to minimize the risk of inhalation.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[3][5][9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Ensure the SAA is inspected weekly for any signs of leaks or container degradation.[3]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if it has been in the SAA for close to the maximum allowable time (typically one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3][8][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill: For a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[2][5] For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water and seek medical attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 177206-69-8 | [10][11][12] |
| Molecular Formula | C8H14ClNO2 | [11][13] |
| Molecular Weight | 191.66 g/mol | [10][11][13] |
| Physical Form | Solid | [11] |
| Melting Point | >118°C (decomposes) | [11] |
| Hazard Codes | H302, H315, H319, H335 | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. scbt.com [scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound | C8H14ClNO2 | CID 2761956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance: (R)-alpha-Allyl-proline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (R)-alpha-Allyl-proline hydrochloride (CAS No. 177206-69-8). The following procedural guidance is designed to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Due to its hazardous properties, particularly as a fine powder that poses an inhalation risk, a thorough risk assessment must be conducted before handling. The selection of appropriate PPE is critical to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Selection Guide
| Operation | Engineering Controls | Required PPE | Glove Type |
| Weighing and Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | - Nitrile Gloves (double-gloving recommended)- Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher) | Nitrile |
| Solution Preparation | Chemical Fume Hood | - Nitrile Gloves- Safety Goggles- Lab Coat | Nitrile |
| General Handling and Transfers | Well-Ventilated Area (Chemical Fume Hood preferred) | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | Nitrile |
| Spill Cleanup | N/A | - Nitrile Gloves- Safety Goggles- Lab Coat- Respiratory Protection (as needed) | Nitrile |
Step-by-Step Handling Protocol
Objective: To safely handle solid this compound for experimental use.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Glassware (beaker, flask, etc.)
-
PPE as specified in Table 1
Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood or ventilated enclosure, is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
Don the required PPE: lab coat, safety goggles, and nitrile gloves. For weighing, an N95 respirator is mandatory.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control airborne powder.
-
Place a pre-tared weigh boat on the analytical balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
Once the desired weight is achieved, securely close the primary container of the chemical.
-
-
Dissolution:
-
Transfer the weighed solid to the appropriate glassware within the fume hood.
-
Slowly add the desired solvent, pointing the opening of the vessel away from your face.
-
Stir or sonicate as required to fully dissolve the compound.
-
-
Post-Handling:
-
Clean the spatula and any non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves, wipes) in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Brush off any dry chemical powder from the skin.[1][4] Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][2] |
| Spill | For a small spill of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a wet cloth or paper towel, and dispose of cleaning materials as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and contaminated wipes.
-
Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not pour any solutions down the drain.[5]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5]
-
After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.
-
All waste containers must be stored in a designated secondary containment area away from incompatible materials until collected by authorized personnel.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
